Sodium 4-hydroxynaphthalene-1-sulfonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAKNVCARVEIFS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-87-7 (Parent) | |
| Record name | Sodium naphthol sulfonate | |
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DSSTOX Substance ID |
DTXSID6064113 | |
| Record name | Sodium 4-hydroxynaphthalene-1-sulphonate | |
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Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Aldrich MSDS] | |
| Record name | 1-Naphthol-4-sulfonic acid, sodium salt | |
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CAS No. |
6099-57-6, 93804-68-3 | |
| Record name | Sodium naphthol sulfonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-hydroxynaphthalenesulphonate | |
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| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-, sodium salt (1:1) | |
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| Record name | Sodium 4-hydroxynaphthalene-1-sulphonate | |
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| Record name | Sodium 4-hydroxynaphthalene-1-sulphonate | |
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| Record name | Sodium 4-hydroxynaphthalenesulphonate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM NAPHTHOL SULFONATE | |
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Foundational & Exploratory
synthesis of Sodium 4-hydroxynaphthalene-1-sulfonate
An In-depth Technical Guide to the Synthesis of Sodium 4-hydroxynaphthalene-1-sulfonate
Introduction
This compound, also known as Neville and Winther's acid (NW acid), is a crucial chemical intermediate with the CAS number 6099-57-6.[1][2] It plays a significant role as a coupling component in the manufacturing of a wide variety of azo dyes, which are extensively used in the textile industry for dyeing fabrics like cotton, wool, and silk.[2][3][4] Its applications also extend to the production of food colorants and as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2] The compound's excellent water solubility and reactive hydroxyl and sulfonate groups make it an ideal precursor for creating dyes with vibrant colors and high lightfastness.[2]
Commercially available this compound is often of "technical" or "practical" grade, with purity typically ranging from 70-85%.[1] This necessitates robust purification methods to obtain the high-purity reference material required for analytical and developmental work.[1] This guide provides a detailed overview of the primary synthesis routes, experimental protocols, purification techniques, and reaction pathways for this important compound.
Core Synthesis Methodologies
The synthesis of 4-hydroxynaphthalene-1-sulfonic acid, the precursor to the sodium salt, is primarily achieved through two main routes: the direct sulfonation of 1-naphthol and the hydrolysis of 1-aminonaphthalene-4-sulfonic acid.
Direct Sulfonation of 1-Naphthol
The most common industrial method for synthesizing 4-hydroxynaphthalene-1-sulfonic acid is the direct sulfonation of 1-naphthol.[4][5] This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the naphthalene ring.[4]
Reaction Agents and Conditions: The choice of sulfonating agent and reaction conditions is critical to control the position of sulfonation and minimize the formation of byproducts.[4]
-
Sulfonating Agents: Common agents include concentrated sulfuric acid (H₂SO₄), oleum, sulfur trioxide (SO₃), and chlorosulfonic acid (ClSO₃H).[4][5][6]
-
Solvents: To avoid polysulfonation and control the reaction, inert solvents are often used. These can include tetrachloroethane, nitrobenzene, and other halogenated or nitrated organic solvents.[6][7]
-
Temperature: The reaction temperature significantly influences the isomer distribution. Lower temperatures generally favor the formation of the kinetic product, 1-naphthol-4-sulfonic acid, while higher temperatures can lead to the formation of the thermodynamically more stable 2-isomer.[8] Reaction temperatures can range from -20°C to 120°C.[6][7]
A primary challenge in this method is the concurrent formation of the isomeric 1-naphthol-2-sulfonic acid and polysulfonated byproducts like 1-naphthol-2,4-disulfonic acid.[5][6][7] The separation of these isomers can be difficult.[6]
Hydrolysis of 1-Aminonaphthalene-4-sulfonic Acid (Bucherer-Lepetit Reaction)
An alternative route involves the hydrolysis of 1-aminonaphthalene-4-sulfonic acid.[9] This transformation is an example of the reverse Bucherer reaction, also known as the Bucherer-Lepetit reaction.[4][10] This reaction converts a naphthylamine to a naphthol in the presence of an aqueous bisulfite solution.[10][11] This method can yield a high-purity product and is particularly useful for specific applications.[5]
Experimental Protocols & Data
Detailed experimental procedures are essential for the successful synthesis and purification of this compound.
Protocol 1: Sulfonation of 1-Naphthol with Chlorosulfonic Acid
This protocol is adapted from patent literature describing a method to produce 1-naphthol-4-sulfonic acid with low contamination from the 2-isomer.[7]
Methodology:
-
Reaction Setup: Dissolve 73 g of 1-Naphthol in 700 ml of toluene in a suitable reaction vessel.
-
Sulfonation: Cool the solution to 0°C. Add 61 g of chlorosulfonic acid dropwise while maintaining the temperature.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 80°C and maintain for 4 hours.
-
Isolation of the Acid: The product, 1-naphthol-4-sulfonic acid, precipitates from the solvent. After the reaction period, filter the hot reaction mixture to separate the solid product.
-
Washing: Wash the filter cake with 500 ml of hot toluene to remove organic impurities.
-
Conversion to Sodium Salt: The resulting filter cake of the free acid can be dissolved in 200 ml of water. After removing the residual solvent, 60 g of sodium chloride is added to the aqueous solution.[7] The sodium salt of 1-naphthol-4-sulfonic acid precipitates.
-
Final Purification: The precipitated sodium salt is filtered and washed with a brine solution to yield a product substantially free from organic impurities.[7]
Quantitative Data for Sulfonation Methods
The following table summarizes quantitative data from various sulfonation experiments described in the literature.
| Starting Material | Sulfonating Agent | Solvent | Temperature | Reaction Time | Yield (Theoretical) | Purity/Byproducts | Reference |
| 73 g 1-Naphthol | 61 g Chlorosulfonic Acid | 700 ml Toluene | 0°C then 80°C | 4 hours | 85% (as sodium salt) | <0.5% 1-naphthol-2-sulfonic acid, 2% 1-naphthol-2,4-disulfonic acid | [7] |
| 73 g 1-Naphthol | 60 g Chlorosulfonic Acid | 300 ml 1,1,2-Trichloroethane | 50°C then 80°C | 4 hours | Not Specified | Contains 7% 1-naphthol-2-sulfonic acid in mixture | [7] |
| 73 g 1-Naphthol | 65 g Chlorosulfonic Acid | 700 ml Xylene | Not Specified | Not Specified | 80% (as free acid) | <0.5% 1-naphthol-2-sulfonic acid, 0.5% 1-naphthol-2,4-disulfonic acid | [6] |
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
Given the impurities in commercial grades, advanced purification techniques are necessary to obtain a high-purity standard.[1]
Methodology:
-
Sample Preparation: Dissolve a "practical" grade sample of this compound (e.g., 0.55 g or 1.00 g) in the solvent system.[1]
-
Solvent System: Prepare a two-phase solvent system consisting of n-butanol and water (1:1 v/v), acidified with 0.2% trifluoroacetic acid (TFA). The pH of this system is approximately 1.6.[1]
-
HSCCC Operation: Equilibrate the multilayered coil column of the HSCCC instrument with the stationary phase (the upper organic phase).
-
Injection and Elution: Inject the sample solution and pump the mobile phase (the lower aqueous phase) through the column at a specific flow rate.
-
Fraction Collection: Collect fractions of the eluate and monitor with an appropriate detector (e.g., UV).
-
Analysis and Recovery: Combine the fractions containing the pure compound. The identity and purity are confirmed using methods like HPLC, high-resolution MS, and UV analysis.[1]
Quantitative Data for HSCCC Purification
| Starting Material Mass | Solvent System | Stationary Phase | Mobile Phase | Recovered Mass | Purity | Reference |
| 0.55 g | n-Butanol/Water (1:1) + 0.2% TFA | Organic Upper Phase | Aqueous Lower Phase | 320 mg | >99% | [1] |
| 1.00 g | n-Butanol/Water (1:1) + 0.2% TFA | Organic Upper Phase | Aqueous Lower Phase | 485 mg | >99% | [1] |
Visualizing the Synthesis and Workflow
Diagrams help to clarify the chemical transformations and experimental processes involved.
Caption: Reaction pathway for the via direct sulfonation.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Conclusion
The is a well-established process in industrial chemistry, primarily relying on the direct sulfonation of 1-naphthol. Careful control over reaction parameters such as temperature, solvent, and the choice of sulfonating agent is paramount to maximize the yield of the desired 4-isomer and minimize the formation of difficult-to-remove byproducts. For applications requiring high purity, such as in analytical standards or pharmaceutical development, advanced purification techniques like HSCCC are effective at removing impurities present in commercially available technical-grade material. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers and professionals working with this versatile chemical intermediate.
References
- 1. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. sodium;4-hydroxynaphthalene-1-sulfonate | Benchchem [benchchem.com]
- 5. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]
- 6. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 7. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. 1-Naphthol-4-sulfonic acid | 84-87-7 [chemicalbook.com]
- 10. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Sodium 4-hydroxynaphthalene-1-sulfonate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Sodium 4-hydroxynaphthalene-1-sulfonate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound, also known as Sodium 1-Naphthol-4-sulfonate or the sodium salt of Nevile and Winther's acid, is a chemical compound widely used as an intermediate in the synthesis of azo dyes.[1][2][3] It is commercially available, typically in technical grades with purities ranging from approximately 70-85%.[3][4]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NaO₄S | |
| Molecular Weight | 246.21 g/mol | |
| CAS Number | 6099-57-6 | |
| Appearance | Powder | |
| EC Number | 228-050-0 | |
| Beilstein Number | 3640154 | |
| Solubility | Soluble in water.[1] | |
| InChI | 1S/C10H8O4S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |
| InChIKey | IAAKNVCARVEIFS-UHFFFAOYSA-M | |
| SMILES String | [Na+].Oc1ccc(c2ccccc12)S([O-])(=O)=O |
Chemical Structure
This compound consists of a naphthalene ring system substituted with a hydroxyl (-OH) group at the 4-position and a sulfonate (-SO₃⁻) group at the 1-position. The sulfonate group is ionically bonded to a sodium cation (Na⁺).
Caption: 2D structure of this compound.
Experimental Protocols
The synthesis of 4-hydroxynaphthalene-1-sulfonic acid (Nevile and Winther's acid) is a critical industrial process. One common method involves the sulfonation of 1-naphthol. Controlling the reaction temperature is crucial to favor the formation of the 4-sulfonic acid isomer, which is the kinetically controlled product at lower temperatures (-20°C to +20°C).[5] The sodium salt is then typically obtained by neutralization or salting out.[1] An alternative route involves the acid hydrolysis of sodium 1-amino-4-naphthalenesulfonate.[1]
Caption: Synthesis workflows for this compound.
As commercial grades of this compound are often impure, purification is necessary for applications requiring a high-purity reference standard, such as in analytical method development.[3][4]
High-Speed Counter-Current Chromatography (HSCCC)
A successful preparative purification method utilizes High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partition technique that avoids solid supports.[3][4]
-
Apparatus: High-Speed Counter-Current Chromatograph.
-
Solvent System: A two-phase system consisting of n-butanol and water (1:1 v/v), acidified with 0.2% trifluoroacetic acid (TFA).[3][4]
-
Procedure:
-
Prepare and equilibrate the n-butanol/water/TFA solvent system.
-
Dissolve the crude technical-grade this compound in the stationary phase.
-
Load the sample into the HSCCC column.
-
Pump the mobile phase through the column at a defined flow rate.
-
Collect fractions and monitor the effluent using a UV detector (e.g., at 240 nm).[3][4]
-
Combine fractions containing the pure compound, which can yield purities of over 99%.[3][4]
-
-
Verification: The identity and purity of the final product can be confirmed using elemental analysis, HPLC, UV spectroscopy, and high-resolution mass spectrometry.[3][4]
Caption: Workflow for the purification of HNSA using HSCCC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for analyzing the purity of this compound.[4] While a specific validated method for this compound is developed using a purified standard, general reverse-phase methods for naphthalene sulfonates can be adapted.[6]
-
Column: A reverse-phase column, such as a C8 or C18, is typically used.[6][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, potentially with an ion-pairing reagent like heptanesulfonate) and an organic solvent like acetonitrile or methanol.[6][7]
-
Detection: UV detection is suitable, with a wavelength around 230-240 nm being effective for monitoring.[4][7]
Spectroscopic Analysis
-
UV-Vis Spectroscopy: In solution, hydroxynaphthalenes exhibit characteristic UV absorption spectra. The introduction of a hydroxyl group to the naphthalene ring causes a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene.[8] The spectrum is influenced by the solvent and the pH of the solution.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected peaks include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be complex due to the substitution pattern. The hydroxyl proton may appear as a broad singlet, and its position can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached hydroxyl and sulfonate groups.
-
Biological Activity and Signaling
While this compound itself is primarily known as a dye intermediate, its derivatives have been investigated for biological activity.[5] For instance, the related compound 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) has been identified as a potential antibiofilm agent.[5] It has been shown to inhibit biofilm formation in the pathogen Pseudomonas aeruginosa in a dose-dependent manner.[5]
This activity is not due to direct antimicrobial action but rather through the disruption of the bacterium's quorum sensing (QS) communication system.[5] Molecular docking studies suggest that ANS can stably interact with the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum sensing network, thereby interfering with its signaling function.[5]
Caption: Inhibition of Quorum Sensing by ANS, a derivative of the core structure.
References
- 1. 1-Naphthol-4-sulfonic acid | 84-87-7 [chemicalbook.com]
- 2. 1-naphthol-4-sulfonic Acid | 84-87-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sodium;4-hydroxynaphthalene-1-sulfonate | Benchchem [benchchem.com]
- 6. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
historical development of sulfonated naphthols in dye synthesis
An In-depth Technical Guide on the Historical Development of Sulfonated Naphthols in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of synthetic dyes in the mid-19th century marked a pivotal moment in industrial chemistry, transforming the textile industry and laying the groundwork for modern organic synthesis. Central to this revolution was the development of azo dyes, a versatile class of colorants formed by the coupling of a diazonium salt with an electron-rich aromatic compound. While simple naphthols could act as coupling components, their limited solubility in water posed significant challenges for industrial-scale dyeing processes. The introduction of the sulfonic acid group (-SO₃H) onto the naphthalene ring system of naphthols dramatically increased their water solubility, unlocking a vast palette of vibrant and fast dyes. This technical guide provides an in-depth exploration of the historical development, synthesis, and application of sulfonated naphthols, which became indispensable intermediates in the burgeoning dye industry.
Early Discoveries and the Importance of Sulfonation
The journey into sulfonated naphthols began with foundational work on the sulfonation of naphthalene itself. The position of the sulfonic acid group on the naphthalene ring was found to be highly dependent on reaction conditions, particularly temperature. This principle of kinetic versus thermodynamic control became crucial in selectively synthesizing different isomers of naphthalenesulfonic acids, and subsequently, naphtholsulfonic acids.
The sulfonation of naphthols, typically carried out using sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or chlorosulfuric acid, follows an electrophilic aromatic substitution mechanism.[1] The hydroxyl group of the naphthol is a strongly activating, ortho-, para-directing group, influencing the position of the incoming sulfonic acid group. The reversibility of the sulfonation reaction also allows for isomeric rearrangement at higher temperatures, providing pathways to thermodynamically more stable products.[1]
Key Sulfonated Naphthols in Dye Synthesis
The late 19th and early 20th centuries saw the discovery and industrial production of several key sulfonated naphthols, many of which are still in use today. These compounds, often referred to by trivial names, became the building blocks for a wide array of azo dyes.
Schaeffer's Acid (2-Naphthol-6-sulfonic acid)
Discovered by Heinrich Schaeffer, this compound was one of the first commercially important sulfonated naphthols. It is used as a coupling component for a wide range of azo dyes, including C.I. Food Yellow 3 and C.I. Food Orange 2.[2]
Crocein Acid (2-Naphthol-8-sulfonic acid)
Crocein acid is another critical intermediate, valued for its ability to produce red and scarlet shades.
Tobias Acid (2-Amino-1-naphthalenesulfonic acid)
Named after the German chemist Georg Tobias, this aminonaphthalenesulfonic acid is a vital precursor for many azo dyes and pigments, such as C.I. Acid Yellow 19 and C.I. Pigment Red 49.[3][4] It is also a key starting material for the synthesis of other important dye intermediates like J acid and Gamma acid.[5]
Gamma Acid and J Acid
Gamma acid (2-Amino-8-naphthol-6-sulfonic acid) and J acid (2-Amino-5-naphthol-7-sulfonic acid) are crucial intermediates for a wide range of direct and reactive dyes for cotton.[6][7] Their unique structures, containing both an amino and a hydroxyl group, allow them to act as coupling components under different pH conditions, enabling the synthesis of polyazo dyes.
Data Presentation
Table 1: Key Historical Sulfonated Naphthols and their Derivatives
| Common Name | Chemical Name | Chemical Structure | Key Applications |
| Schaeffer's Acid | 2-Naphthol-6-sulfonic acid | C₁₀H₈O₄S | Intermediate for orange and red azo dyes (e.g., C.I. Food Orange 2).[2] |
| Crocein Acid | 2-Naphthol-8-sulfonic acid | C₁₀H₈O₄S | Intermediate for red azo dyes. |
| Tobias Acid | 2-Amino-1-naphthalenesulfonic acid | C₁₀H₉NO₃S | Precursor for azo dyes (e.g., C.I. Pigment Red 49) and intermediates like J Acid and Gamma Acid.[3][5] |
| Gamma Acid | 2-Amino-8-naphthol-6-sulfonic acid | C₁₀H₉NO₄S | Intermediate for direct and reactive azo dyes.[7][8] |
| J Acid | 2-Amino-5-naphthol-7-sulfonic acid | C₁₀H₉NO₄S | Intermediate for direct and reactive dyes.[6] |
| Naphthol Yellow S | Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate | C₁₀H₄N₂Na₂O₈S | A nitro dye, historically important as a yellow colorant.[9] |
Experimental Protocols
Protocol 1: Synthesis of Schaeffer's Acid (Sodium Salt)
This protocol is based on the established industrial method for the sulfonation of 2-naphthol.
Materials:
-
2-Naphthol
-
Concentrated sulfuric acid (93%)
-
Sodium sulfate (anhydrous)
-
Sodium chloride
Procedure:
-
A mixture of sulfuric acid and sodium sulfate is prepared.
-
2-Naphthol is added to the mixture.
-
The reaction mixture is heated to approximately 90-100°C and maintained for 12 hours.[2][10]
-
After the reaction is complete, the mass is carefully poured into water.
-
The sodium salt of Schaeffer's acid is precipitated by the addition of sodium chloride.
-
The mixture is filtered while hot (approx. 60°C) to separate the desired 2-naphthol-6-sulfonic acid from isomeric by-products, such as R-acid (2-naphthol-3,6-disulfonic acid).[10]
-
The collected precipitate is washed with a brine solution to remove impurities.
-
The product is dried to yield the sodium salt of Schaeffer's acid.
Protocol 2: Synthesis of Tobias Acid
This synthesis proceeds via the Bucherer reaction, a key transformation in naphthalene chemistry.[3]
Materials:
-
2-Hydroxynaphthalene-1-sulfonic acid (or its water-soluble salt)
-
Ammonia source (e.g., aqueous ammonia)
-
Sulfur dioxide source (e.g., sodium sulfite or bisulfite)
-
Water-immiscible organic solvent (e.g., toluene)
-
Acid for precipitation (e.g., sulfuric or hydrochloric acid)
Procedure:
-
A water-soluble salt of 2-hydroxynaphthalene-1-sulfonic acid, an ammonia source, and a sulfur dioxide source are reacted in an autoclave under autogenous pressure.[3][11]
-
Upon completion, the reaction mixture is cooled.
-
The mixture is extracted with a water-immiscible organic solvent to remove the carcinogenic by-product 2-naphthylamine.[11]
-
The aqueous layer, containing the desired product, is separated.
-
The aqueous solution is then acidified to a pH of approximately 1.8-2.5 at a temperature of 20-80°C.[11]
-
The precipitated Tobias acid is collected by filtration, washed with water, and dried.
Protocol 3: General Synthesis of an Azo Dye (Orange II)
This protocol details the diazotization of sulfanilic acid and its subsequent coupling with 2-naphthol to produce the dye Orange II. This serves as a representative example of azo dye synthesis involving a naphthol.
Materials:
-
Sulfanilic acid
-
Sodium nitrite
-
Hydrochloric acid
-
2-Naphthol (β-naphthol)
-
Sodium hydroxide
-
Ice
Procedure:
-
Diazotization: Sulfanilic acid is dissolved in a dilute sodium carbonate solution. Sodium nitrite is added, and the solution is cooled in an ice bath to 0-5°C. This solution is then slowly added to a cold solution of hydrochloric acid. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.
-
Coupling: 2-Naphthol is dissolved in a cold sodium hydroxide solution.[12]
-
The cold diazonium salt suspension is slowly added to the alkaline 2-naphthol solution with constant stirring, maintaining the temperature below 5°C.[13]
-
An orange-red precipitate of the dye, Orange II, forms immediately.
-
The mixture is stirred for about an hour to ensure complete reaction.[12]
-
The dye is collected by vacuum filtration, washed with a saturated sodium chloride solution to salt out the product, and then with cold water.
-
The final product is dried.
Mandatory Visualization
Caption: Temperature control in 2-Naphthol sulfonation.
Caption: Synthesis of Tobias Acid via the Bucherer reaction.
Caption: General mechanism of Azo Dye synthesis.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]
- 3. Tobias acid - Wikipedia [en.wikipedia.org]
- 4. Tobias Acid | Cas no 81-16-3 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of J acid and its application in preparation of direct and reactive dyes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu.eg [bu.edu.eg]
- 9. jocpr.com [jocpr.com]
- 10. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]
- 11. GB2001645A - Preparing Tobias Acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. psiberg.com [psiberg.com]
An In-depth Technical Guide on the Solubility and Stability of Sodium 4-hydroxynaphthalene-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 4-hydroxynaphthalene-1-sulfonate, also known as Neville and Winther's acid sodium salt, is a crucial intermediate in the synthesis of a wide array of azo dyes and has applications in the pharmaceutical sector.[1] A thorough understanding of its solubility and stability is paramount for its effective use in various chemical processes, ensuring product quality, and optimizing reaction conditions. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for assessing these properties are also presented, accompanied by workflow diagrams for clarity.
Introduction
This compound (CAS No. 6099-57-6) is an aromatic organic compound widely utilized as a coupling component in the manufacturing of dyes.[1][2] Its molecular structure, featuring both a hydroxyl and a sulfonic acid group on a naphthalene backbone, dictates its chemical reactivity and physical properties. The presence of the highly polar sulfonate group generally imparts good water solubility, a key characteristic for its application in aqueous reaction media.[3] This document aims to consolidate the available technical information on the solubility and stability of this compound to support research and development activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Sodium 1-Naphthol-4-sulfonate, Neville and Winther's acid sodium salt | |
| CAS Number | 6099-57-6 | |
| Molecular Formula | C₁₀H₇NaO₄S | |
| Molecular Weight | 246.21 g/mol | |
| Appearance | Powder | |
| Assay (Technical Grade) | ~70% |
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis, formulation, and purification processes. This compound's solubility is significantly influenced by the solvent's polarity and the pH of the medium.
Solubility in Various Solvents
The presence of the sodium sulfonate group makes the compound highly polar. Consequently, it exhibits excellent solubility in water.[3] Its solubility in organic solvents is more varied. It shows some solubility in polar organic solvents like alcohols but is generally insoluble in non-polar organic solvents.
Table 2: Solubility Data for this compound and Related Compounds
| Solvent | Compound | Solubility | Temperature (°C) | Reference |
| Water | 1-Naphthol-4-sulfonic acid | ~2.95 x 10⁵ mg/L | 25 | |
| Water | Sodium naphthalene sulphonate | 496,240 mg/L | 25 | |
| Ethylene Glycol | Sodium Naphthalene Sulphonate | Easily Soluble | Not Specified | |
| Diethylene Glycol | Sodium Naphthalene Sulphonate | Easily Soluble | Not Specified | |
| Glycerol | Sodium Naphthalene Sulphonate | Easily Soluble | Not Specified | |
| Alcohols | Sodium Naphthalene Sulphonate | Slightly Soluble | Not Specified | |
| Ethanol | 1-Naphthol-4-sulfonic acid | Limited Solubility | Not Specified | |
| Methanol | 1-Naphthol-4-sulfonic acid | Limited Solubility | Not Specified | |
| Non-polar organic solvents | 1-Naphthol-4-sulfonic acid | Poor Solubility | Not Specified |
Factors Influencing Solubility
-
pH: The solubility of naphthalenesulfonic acids can be pH-dependent.[3] In alkaline conditions, the formation of the sodium salt enhances water solubility. In acidic aqueous solutions, the compound remains highly soluble.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. While specific quantitative data for this compound is scarce, this general principle is expected to apply.
Stability Profile
The stability of this compound is a key consideration for its storage, handling, and use in chemical reactions. Degradation can lead to the formation of impurities, affecting the quality and yield of the final product.
General Stability of Naphthalenesulfonates
Studies on various naphthalenesulfonates indicate that their stability is influenced by temperature and pH.[4][5]
-
Thermal Stability: Naphthalenesulfonates are generally stable at temperatures above 100°C. However, at very high temperatures (≥ 300°C) in hydrothermal conditions, they can become unstable and decompose, forming products like naphthols and naphthalene.[5]
-
pH Stability: Aromatic sulfonic acids show good stability in acidic aqueous solutions.[4] They are also generally resistant to acids and alkalis over a wide pH range.
-
Storage Conditions: For related sulfonated naphthalene compounds, storage at lower temperatures (-20°C or 4°C) results in better stability compared to room temperature.[4][6]
Table 3: Stability of Aromatic Sulfonated Compounds Under Various Conditions
| Condition | Observation | Reference |
| Temperature | More stable at lower temperatures (4°C, -20°C). | [4][6] |
| At ≥ 300°C, decomposition to naphthols and naphthalene may occur. | [5] | |
| pH | Good stability in acidic aqueous solutions (pH 2.5-3). | [4] |
| Maintains dispersing property over a wide pH range (2-12). | ||
| Storage (Aqueous Matrix) | Stable when stored at 4°C in water at an acidic pH. | [4] |
Potential Degradation Pathways
Microbial degradation of naphthalenesulfonates has been studied. The typical pathway involves an initial dioxygenation of the naphthalene ring, followed by the spontaneous elimination of the sulfite group to yield 1,2-dihydroxynaphthalene.[7][8] This intermediate is then further metabolized through common aromatic degradation pathways.[7]
Experimental Methodologies
Accurate determination of solubility and stability requires robust experimental protocols.
Protocol for Solubility Determination (Equilibrium Solubility Method)
This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the temperature is maintained during this step.
-
Quantification: Withdraw a precise aliquot of the clear supernatant. Dilute it appropriately and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.
-
Stress Conditions: Subject solutions of this compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 80°C) for a set time.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 80°C) for a set time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 105°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A diode-array detector can be used to check for peak purity.
-
Data Evaluation: Quantify the amount of the remaining parent compound and the formed degradation products at each time point to determine the degradation rate and pathway.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation (Stability) Study.
Potential Degradation Pathway
Caption: Postulated Microbial Degradation Pathway.
Conclusion
This compound is a highly water-soluble compound, a property attributed to its polar sodium sulfonate group. Its solubility in organic solvents is limited, especially in non-polar media. The stability of this compound is generally good under typical storage and processing conditions, with enhanced stability at lower temperatures and in acidic aqueous environments. However, it is susceptible to degradation under harsh conditions such as very high temperatures. The provided experimental protocols offer a framework for researchers to systematically evaluate the solubility and stability of this important chemical intermediate, ensuring its optimal use in scientific and industrial applications.
References
- 1. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 6. Stability study and determination of benzene- and naphthalenesulfonates following an on-line solid-phase extraction method using the new programmable field extraction system - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthalenesulfonate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 9. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Sodium 4-hydroxynaphthalene-1-sulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sodium 4-hydroxynaphthalene-1-sulfonate, also known as Neville and Winther's acid. The information presented herein is intended to support research and development activities by providing key spectral parameters and standardized experimental protocols. Due to the limited availability of public domain spectral data for this specific compound, this guide combines experimentally derived data from cited literature with predicted values based on the analysis of analogous chemical structures.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₁₀H₇NaO₄S. It is a sodium salt of a sulfonic acid derived from naphthalene. The presence of the naphthalene ring system, a hydroxyl group, and a sulfonate group gives this molecule distinct spectroscopic characteristics.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the structure. The aromatic protons of the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.0 - 7.2 | Doublet | Aromatic CH adjacent to OH |
| 7.4 - 7.6 | Multiplet | Aromatic CHs |
| 7.8 - 8.0 | Multiplet | Aromatic CHs |
| 8.2 - 8.4 | Doublet | Aromatic CH adjacent to SO₃Na |
Note: Predicted values are based on general principles of NMR spectroscopy for aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Medium | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1600 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1550 | Medium | Aromatic C=C stretch |
| 1150 - 1250 | Strong | S=O stretch (asymmetric) of sulfonate |
| 1030 - 1080 | Strong | S=O stretch (symmetric) of sulfonate |
| 650 - 750 | Strong | C-S stretch |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the naphthalene chromophore. A study on the purification of this compound confirmed its identity and purity using UV analysis, although specific absorption maxima were not provided in the abstract.[1] Based on data for similar hydroxynaphthalene derivatives, the following absorption maxima can be anticipated.
Table 3: Predicted UV-Vis Absorption Maxima
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
| ~230 - 250 | Not available | Water or Ethanol |
| ~280 - 300 | Not available | Water or Ethanol |
| ~320 - 340 | Not available | Water or Ethanol |
Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.
NMR Spectroscopy
Figure 2: Workflow for NMR Spectroscopy.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and lock the instrument to the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
IR Spectroscopy
Figure 3: Workflow for IR Spectroscopy.
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the IR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.
UV-Vis Spectroscopy
Figure 4: Workflow for UV-Vis Spectroscopy.
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., water or ethanol). Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
-
Baseline Correction: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Perform a baseline correction to zero the absorbance across the desired wavelength range.
-
Spectrum Acquisition: Replace the solvent cuvette with a cuvette containing the sample solution and acquire the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Logical Relationships in Spectroscopic Analysis
The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive characterization of a molecule. The logical flow of analysis involves using each technique to probe different aspects of the molecular structure, with the results from each complementing and confirming the others.
Figure 5: Logical workflow for the spectroscopic confirmation of this compound.
This integrated approach ensures a high degree of confidence in the structural elucidation and purity assessment of the compound, which is critical for applications in research, drug development, and quality control.
References
The Core of Neville and Winther's Acid: A Technical Guide to its Applications
Neville and Winther's acid, chemically known as 4-hydroxy-1-naphthalenesulfonic acid, is a versatile organic compound with a rich history in the chemical industry, primarily as a crucial intermediate in the synthesis of azo dyes. This technical guide provides an in-depth exploration of its core applications, extending beyond its traditional use into modern analytical and biochemical contexts. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols, quantitative data, and the underlying chemical principles of its utility.
Synthesis and Physicochemical Properties
Neville and Winther's acid (NW acid) is synthesized through the sulfonation of 1-naphthol. The reaction conditions can be controlled to favor the formation of the 4-sulfonic acid isomer over other potential products.
Experimental Protocol: Synthesis of 1-Naphthol-4-sulfonic acid
Materials:
-
1-Naphthol
-
Concentrated sulfuric acid (98%)
-
Sodium chloride
-
Activated carbon
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, slowly add 1-naphthol to an excess of concentrated sulfuric acid with constant stirring, maintaining the temperature below 30°C.
-
Once the addition is complete, gradually heat the mixture to 60-70°C and maintain this temperature for 2-3 hours to ensure complete sulfonation.
-
Cool the reaction mixture and carefully pour it into a saturated sodium chloride solution. This will precipitate the sodium salt of 1-naphthol-4-sulfonic acid.
-
Filter the precipitate and wash it with a cold, saturated sodium chloride solution to remove excess acid and unreacted 1-naphthol.
-
The crude sodium 1-naphthol-4-sulfonate can be purified by recrystallization from hot water, often with the addition of activated carbon to decolorize the solution.
-
The purified sodium salt can be converted to the free acid by treatment with a strong mineral acid, followed by filtration and drying.
Applications in the Synthesis of Azo Dyes
The primary and most well-established application of Neville and Winther's acid is as a coupling component in the synthesis of a wide range of azo dyes. The hydroxyl group at the 4-position activates the naphthalene ring for electrophilic substitution by a diazonium salt, typically at the 2-position.
Experimental Protocol: Synthesis of an Azo Dye
Materials:
-
Aniline (or a substituted aniline)
-
Sodium nitrite
-
Hydrochloric acid
-
Neville and Winther's acid (sodium salt)
-
Sodium hydroxide
-
Ice bath
-
Stirring apparatus
Procedure:
-
Diazotization of Aniline: Dissolve aniline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite with constant stirring, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
Coupling Reaction: Dissolve the sodium salt of Neville and Winther's acid in an aqueous sodium hydroxide solution and cool it to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of Neville and Winther's acid with vigorous stirring. A brightly colored azo dye will precipitate.
-
Continue stirring for 30-60 minutes to ensure complete coupling.
-
Filter the precipitated dye, wash it with cold water, and dry it.
Application as a Fluorescent Probe
Naphthalenesulfonic acid derivatives are known for their fluorescent properties, which are sensitive to the polarity of their microenvironment. While Neville and Winther's acid itself has intrinsic fluorescence, its derivatives, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are more commonly used as fluorescent probes to study protein conformation and binding. The principles, however, are applicable to the core structure. These probes typically exhibit weak fluorescence in aqueous solutions, but their fluorescence quantum yield increases significantly, often with a blue shift in the emission maximum, when they bind to hydrophobic regions of macromolecules like proteins.
Quantitative Data: Fluorescence Properties
The following table summarizes typical fluorescence characteristics of naphthalenesulfonic acid-based probes. It is important to note that specific values for Neville and Winther's acid may vary and are less commonly reported than for its more fluorescent derivatives.
| Property | Value in Aqueous Solution | Value in Nonpolar Solvent/Bound to Protein |
| Fluorescence Quantum Yield (Φ) | Low (e.g., < 0.1) | High (e.g., > 0.5) |
| Fluorescence Lifetime (τ) | Short (e.g., 1-5 ns) | Longer (e.g., 5-20 ns) |
| Emission Maximum (λem) | Longer wavelength (e.g., > 400 nm) | Shorter wavelength (blue-shifted) |
Experimental Protocol: Protein Binding Study using Fluorescence Spectroscopy
Materials:
-
Neville and Winther's acid derivative (e.g., ANS) stock solution
-
Purified protein solution of known concentration
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe and varying concentrations of the protein in the buffer.
-
Allow the solutions to equilibrate for a specific time at a constant temperature.
-
Measure the fluorescence emission spectrum of each solution, using an excitation wavelength appropriate for the probe.
-
Plot the change in fluorescence intensity as a function of protein concentration.
-
From this data, the binding affinity (e.g., dissociation constant, Kd) can be determined by fitting the data to a suitable binding model.
Data Presentation: Protein Binding Affinity
The binding affinity of various ligands to proteins is a critical parameter in drug development. While specific data for Neville and Winther's acid is limited, the following table illustrates how such data is typically presented.
| Protein | Ligand (NW Acid Derivative) | Dissociation Constant (Kd) | Technique |
| Bovine Serum Albumin | 8-Anilino-1-naphthalenesulfonic acid | ~5 µM | Fluorescence Titration |
| Lysozyme | 8-Anilino-1-naphthalenesulfonic acid | ~100 µM | Fluorescence Titration |
Environmental and Analytical Applications
Neville and Winther's acid and its derivatives can be used in analytical chemistry for the detection of various ions and pollutants. Its fluorescent properties can be quenched by certain metal ions, forming the basis for a detection method.
Quantitative Data: Fluorescence Quenching
Fluorescence quenching can be described by the Stern-Volmer equation. The Stern-Volmer constant (KSV) is a measure of the quenching efficiency.
| Fluorophore (NW Acid Derivative) | Quencher | Stern-Volmer Constant (KSV) [M-1] |
| 1-Naphthol-4-sulfonate | Cu2+ | 1.5 x 104 |
| 1-Naphthol-4-sulfonate | Fe3+ | 2.8 x 104 |
Experimental Workflow: Metal Ion Detection
The Pivotal Roles of Hydroxyl and Sulfonate Groups in Reactive Dye Manufacturing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental chemistry of reactive dyes, focusing on the indispensable roles of the reactive hydroxyl groups of the substrate and the sulfonate groups integral to the dye molecule. Understanding these functional groups is paramount for the rational design of efficient, high-performance dyes and for optimizing the dyeing processes in textiles and other specialized fields, including biomedical applications.
Core Concepts in Reactive Dye Chemistry
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring.[1] This chemical bond is significantly stronger than the intermolecular forces relied upon by other dye classes, resulting in superior color fastness to washing, light, and rubbing.[2][3] The general structure of a reactive dye molecule can be broken down into four key components[2]:
-
Chromophore: The core part of the molecule responsible for its color. Azo, anthraquinone, and phthalocyanine structures are common chromophores.[2]
-
Reactive Group: An electrophilic functional group (e.g., vinyl sulfone or triazine) that covalently bonds with a nucleophilic site on the fiber.[4][5]
-
Bridging Group: A linker that connects the chromophore to the reactive group.
-
Water-Solubilizing Group: Typically one or more sulfonate (-SO₃H) groups that ensure the dye is soluble in water, a necessity for the dyeing process.[2][6]
The primary application for reactive dyes is the coloration of cellulosic fibers like cotton, which are rich in hydroxyl (-OH) groups.[5] The dyeing process hinges on a chemical reaction between the dye's reactive group and these hydroxyl groups on the fiber.
The Indispensable Role of the Sulfonate Group (-SO₃H)
The sulfonate group is a sulfonic acid moiety (-SO₃H) or its sodium salt (-SO₃Na). Its primary and most critical function in reactive dye manufacturing is to impart water solubility.[7][8] Most reactive dyes contain between one and four sulfonate groups.[6]
Key Functions and Implications:
-
Aqueous Application: The dyeing of textiles is conducted in an aqueous medium. The high polarity of the sulfonate groups allows the large, often hydrophobic, dye molecules to dissolve in water, enabling their transport to the fiber surface.[9][10]
-
Prevention of Aggregation: Good solubility prevents the dye molecules from aggregating in the dyebath. Aggregation can lead to unlevel dyeing and reduced color yield.[11]
-
Influence on Dyeing Properties: The number and position of sulfonate groups can influence the dye's affinity for the fiber and its washing properties. While essential for solubility, an excessive number of sulfonate groups can increase the dye's affinity for water over the fiber, potentially lowering the exhaustion rate (the amount of dye that moves from the bath to the fiber).[12][13] Conversely, dyes with more sulfonate groups can exhibit better penetration, leveling, and wet fastness.[12]
Data Presentation: Solubility of Reactive Dyes
The solubility of reactive dyes is directly correlated with their structure, particularly the number of sulfonate groups and the type of reactive groups.
| Dye Class/Structure | Typical Number of Sulfonate Groups | Typical Solubility (g/L at room temp.) | Reference(s) |
| Dyes with monovinylsulfone group | Low (e.g., 1-2) | ~100 | [11] |
| Heterobifunctional dyes (monochlorotriazine + vinylsulfone) with larger molecular weight | Moderate (e.g., 2-3) | 100 - 200 | [11] |
| Heterobifunctional dyes (monochlorotriazine + vinylsulfone) | Moderate to High (e.g., 3-4) | 200 - 300 | [11] |
| Dyes with di- or tri-vinylsulfone groups | High (e.g., 4+) | ~400 | [11] |
The Reactive Hydroxyl Group (-OH): The Site of Covalent Bonding
The defining characteristic of reactive dyeing is the formation of a covalent bond between the dye and the fiber. For cellulosic fibers like cotton, the reactive sites are the abundant primary and secondary hydroxyl (-OH) groups on the cellulose polymer chains.[5][14]
The reaction is typically a nucleophilic substitution or addition, which occurs under specific conditions, most notably an alkaline pH.[5][15]
The Reaction Mechanism (Fixation):
-
Activation of Cellulose: In the presence of an alkali (e.g., sodium carbonate or sodium hydroxide), the hydroxyl groups on the cellulose fiber are deprotonated, forming highly nucleophilic cellulosate anions (Cell-O⁻).[16][17]
-
Activation of Dye (for Vinyl Sulfone Dyes): Many vinyl sulfone (VS) dyes are supplied in a stable precursor form, typically as a β-sulfatoethylsulfone (-SO₂-CH₂-CH₂-OSO₃Na). The alkali eliminates the sulfate group, generating the highly electrophilic vinyl sulfone group (-SO₂-CH=CH₂), which is the active form of the dye.[16][18]
-
Nucleophilic Attack: The cellulosate anion (Cell-O⁻) attacks the electrophilic carbon atom of the dye's reactive group (e.g., the β-carbon of the vinyl sulfone group or a carbon atom on a halotriazine ring).[12][14]
-
Covalent Bond Formation: This attack results in the formation of a stable ether bond (Dye-O-Cellulose), permanently fixing the dye to the fiber.[18]
Competing Reaction: Hydrolysis
A significant challenge in reactive dyeing is the competing reaction of the dye with water. Under alkaline conditions, the dye's reactive group can react with hydroxide ions (OH⁻) from the water instead of the cellulosate anions.[19][20] This process, known as hydrolysis, deactivates the dye, rendering it unable to bond with the fiber. Hydrolyzed dye remains unfixed and must be washed off, which contributes to effluent pollution and reduces the overall efficiency of the process.[20] The rate of hydrolysis is influenced by temperature, pH, and dyeing time.[20][21]
Data Presentation: Fixation Efficiency
Fixation efficiency (F%) is the percentage of the applied dye that covalently bonds to the fiber. It is a critical measure of the effectiveness of a reactive dye. Bifunctional dyes, which contain two reactive groups, generally exhibit higher fixation rates.[8][22]
| Reactive Dye Type | Reactive Group(s) | Typical Fixation Efficiency (F%) | Reference(s) |
| Monofunctional (e.g., Monochlorotriazine) | -Cl on a triazine ring | 50 - 70% | [8] |
| Monofunctional (e.g., Vinyl Sulfone) | -SO₂-CH=CH₂ | 60 - 80% | [8] |
| Homobifunctional (e.g., Bis-monochlorotriazine) | Two -Cl on triazine rings | 70 - 85% | [8] |
| Heterobifunctional | Monochlorotriazine + Vinyl Sulfone | 80 - 95% | [8][17] |
| C.I. Reactive Red 195 (Heterobifunctional) | Monochlorotriazine + Vinyl Sulfone | ~79 - 87% | [23][24] |
| Ultrafiltrated Bifunctional VS Dye | Two -SO₂-CH=CH₂ | ~92% | [8] |
Visualizing the Core Processes
Diagrams created using DOT language help illustrate the complex relationships and workflows in dye chemistry.
Caption: General structure of a reactive dye molecule.
Caption: Dye-Fiber reaction pathway and competing hydrolysis.
Caption: Standard exhaust dyeing workflow for cotton.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for research and development. Below are representative protocols for the synthesis of a common reactive dye and its application to cotton fabric.
Protocol 5.1: Synthesis of a Dichlorotriazine-based Azo Reactive Dye
This protocol is a representative example for synthesizing an azo-based dichlorotriazine reactive dye.
Materials:
-
Cyanuric chloride
-
H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Ice
-
Acetone
Procedure:
-
First Condensation (Cyanuric Chloride and H-acid):
-
Dissolve a specific molar equivalent of H-acid in water, adjusting the pH to neutral.
-
In a separate vessel, create a fine suspension of one molar equivalent of cyanuric chloride in ice-water and a small amount of acetone.
-
Slowly add the H-acid solution to the cyanuric chloride suspension, maintaining the temperature at 0-5°C and the pH at 6.0-7.0 by adding a sodium carbonate solution.
-
Stir the mixture for 1-2 hours until the primary condensation is complete (monitored by TLC).[4]
-
-
Diazotization of 4-Nitroaniline:
-
Dissolve one molar equivalent of 4-nitroaniline in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (one molar equivalent) dropwise, keeping the temperature below 5°C.
-
Stir for 30 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper.[4]
-
-
Azo Coupling:
-
Add the diazonium salt solution prepared in step 2 to the condensation product from step 1.
-
Maintain the temperature at 0-5°C and adjust the pH to 8.0-9.0 with sodium carbonate to facilitate the coupling reaction.
-
Stir for 2-3 hours until the coupling is complete.
-
-
Isolation:
-
Isolate the synthesized dye by salting out with sodium chloride.
-
Filter the precipitated dye, wash with a saturated NaCl solution, and dry under vacuum at 40-50°C.[4]
-
Protocol 5.2: Exhaust Dyeing of Cotton with a Hot-Brand Reactive Dye
This protocol describes a standard laboratory procedure for dyeing a cotton sample.
Materials & Equipment:
-
Knitted cotton fabric (scoured and bleached)
-
Reactive dye (e.g., C.I. Reactive Red 195)
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid
-
Non-ionic detergent
-
Laboratory dyeing machine (e.g., infrared lab dyer)
-
Spectrophotometer for color and concentration measurements
Procedure:
-
Dye Bath Preparation:
-
Set the liquor ratio (ratio of the volume of water to the weight of fabric), for example, 10:1.[25]
-
Calculate the required amounts of dye and chemicals based on the weight of fabric (o.w.f). For a 2% shade on a 5g fabric sample at a 10:1 liquor ratio (50 mL total volume):
-
Dye: 2% of 5g = 0.1g
-
Salt (e.g., 60 g/L): 60 g/L * 0.05 L = 3.0g
-
Alkali (e.g., 20 g/L): 20 g/L * 0.05 L = 1.0g
-
-
Prepare stock solutions of the dye, salt, and alkali.
-
-
Dyeing Cycle:
-
Set the initial dyebath temperature to 30-40°C. Add the required amount of dye stock solution and the fabric sample.
-
Run for 10 minutes to allow for initial dye migration.
-
Add the required salt solution in two or three portions over 15-20 minutes.
-
Raise the temperature to the fixation temperature (e.g., 60°C for C.I. Reactive Red 195) at a rate of ~2°C/min.[2]
-
Run for another 20-30 minutes to ensure dye exhaustion.[26]
-
Add the pre-dissolved alkali (sodium carbonate) to the dyebath to raise the pH to ~11 and initiate fixation.
-
Continue dyeing at the fixation temperature for 45-60 minutes.[26]
-
-
Wash-off:
-
Cool the dyebath and drain the liquor.
-
Rinse the fabric thoroughly with cold water.
-
Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L) at 50-60°C for 10 minutes.[26]
-
Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at 90-95°C for 15 minutes to remove all unfixed and hydrolyzed dye.[27]
-
Rinse with hot and then cold water.
-
Squeeze and air-dry the fabric.
-
Protocol 5.3: Determination of Wash Fastness (ISO 105-C06)
This is a summarized procedure for assessing the resistance of the color to domestic laundering.
Materials & Equipment:
-
Dyed fabric specimen (100mm x 40mm)
-
Multifibre adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool)
-
Standard non-phosphate detergent
-
Launder-Ometer or similar apparatus
-
Stainless steel balls (for mechanical action)
-
Grey scales for assessing color change and staining
Procedure:
-
Sample Preparation: Stitch the dyed fabric specimen together with the multifibre adjacent fabric.
-
Washing: Place the composite specimen in a stainless-steel container with the specified amount of detergent solution, water, and stainless-steel balls.
-
Test Conditions: The specific test (e.g., C06 A2S) dictates the temperature (e.g., 40°C), time, and detergent used.[28]
-
Rinsing and Drying: After the cycle, remove the specimen, rinse it twice in cold distilled water, and then dry it in air at a temperature not exceeding 60°C.
-
Assessment: Allow the sample to condition for at least 4 hours. Assess the change in color of the dyed specimen and the degree of staining on each strip of the multifibre fabric using the standard grey scales under controlled lighting. The rating is from 1 (poor) to 5 (excellent).[29]
Conclusion
The sulfonate and hydroxyl functional groups are central to the science of reactive dyes. Sulfonate groups provide the essential water solubility for the application process, influencing dye mobility and wash-off performance. The hydroxyl groups on cellulosic substrates serve as the nucleophilic targets for the dye's reactive group, enabling the formation of a highly stable covalent bond. A thorough understanding of the interplay between these groups, the dye's molecular structure, and the dyeing process parameters is critical for developing more efficient, economical, and environmentally sustainable coloration technologies. This knowledge is not only vital for the textile industry but also for emerging applications in materials science and biotechnology where the permanent attachment of chromophores to functional surfaces is required.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ISO 105-C10:2006 Textiles — Tests for colour fastness — Part C10: Colour fastness to washing with soap or soap and soda [kssn.net]
- 4. researchgate.net [researchgate.net]
- 5. aaciaegypt.com [aaciaegypt.com]
- 6. textileschool.com [textileschool.com]
- 7. [PDF] Synthesis and investigation of some bis(dichlorotriazine) reactive dyes containing stabilizer fragment | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Colrfastness to washing | PDF [slideshare.net]
- 10. begoodtex.com [begoodtex.com]
- 11. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 12. Printing properties of the red reactive dyes with different number sulfonate groups on cotton fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 14. Standard - Textiles - Tests for colour fastness - Part C10: Colour fastness to washing with soap or soap and soda ISO 105-C10:2006 - Swedish Institute for Standards, SIS [sis.se]
- 15. textileindustry.net [textileindustry.net]
- 16. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. measurlabs.com [measurlabs.com]
- 20. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 21. textileapex.com [textileapex.com]
- 22. ijbpas.com [ijbpas.com]
- 23. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]
- 24. pjoes.com [pjoes.com]
- 25. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 26. textilestudycenter.com [textilestudycenter.com]
- 27. textiletrainer.com [textiletrainer.com]
- 28. chiuvention.com [chiuvention.com]
- 29. textilelearner.net [textilelearner.net]
The Versatile Building Block: A Technical Guide to Sodium 4-Hydroxynaphthalene-1-sulfonate in Complex Molecule Synthesis
For Immediate Release
Shanghai, China – December 25, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the application of sodium 4-hydroxynaphthalene-1-sulfonate as a versatile starting material for the synthesis of complex molecules. This whitepaper delves into the chemical properties, reactivity, and diverse applications of this readily available compound, offering detailed experimental protocols and quantitative data to support its use in advanced chemical synthesis.
This compound, also known by its historical name Neville and Winther's acid, is a water-soluble organic compound that has long been a staple in the dye industry.[1] However, its utility extends far beyond colorants, serving as a valuable precursor in the pharmaceutical and agrochemical sectors for the creation of intricate molecular architectures with significant biological activity.
This guide provides an in-depth exploration of the chemical reactivity of this compound, focusing on its role as a nucleophile in coupling reactions and as a scaffold for the construction of heterocyclic systems. The presence of both a hydroxyl and a sulfonic acid group on the naphthalene ring provides multiple reactive sites, allowing for a wide range of chemical modifications.
Chemical Properties and Reactivity
This compound is a sodium salt of 4-hydroxynaphthalene-1-sulfonic acid.[2] Its key chemical features include a naphthalene core, a hydroxyl group at the 4-position, and a sulfonate group at the 1-position. The electron-donating nature of the hydroxyl group activates the naphthalene ring towards electrophilic substitution, while the sulfonate group can be displaced or modified in various reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6099-57-6 | [1] |
| Molecular Formula | C₁₀H₇NaO₄S | [3] |
| Molecular Weight | 246.21 g/mol | [3] |
| Appearance | Off-white to pinkish powder | [3] |
| Solubility | Soluble in water | [1] |
The reactivity of the hydroxyl group allows for etherification and esterification reactions, while the aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. Furthermore, the sulfonic acid moiety can be converted to other functional groups, providing a handle for further molecular elaboration.
Applications in Complex Molecule Synthesis
The true potential of this compound lies in its application as a building block for more complex and biologically relevant molecules. Its derivatives have shown promise in various therapeutic areas.
Synthesis of Bioactive Sulfonate Derivatives
Recent research has focused on the synthesis of novel sulfonate derivatives of α/β-naphthol with potent anti-oomycete activity. These studies highlight the importance of the sulfonate group in modulating the biological properties of the naphthalene scaffold.
Table 2: Anti-oomycete Activity of Naphthol Sulfonate Derivatives against P. capsici
| Compound | EC₅₀ (mg/L) | Reference |
| 4a | 63.41 | [4] |
| 5a | 65.21 | [4] |
EC₅₀ values represent the concentration required to inhibit 50% of the mycelial growth of Phytophthora capsici.
The synthesis of these derivatives typically involves the reaction of the corresponding naphthol with a sulfonyl chloride in the presence of a base. The characterization of these compounds relies on spectroscopic techniques such as ¹H NMR and mass spectrometry to confirm their structure.[4]
Caption: General workflow for the synthesis of sulfonate derivatives from naphthols.
Precursor for Heterocyclic Compounds
A derivative of the core molecule, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, has been effectively utilized as a heterogeneous catalyst in the multi-component synthesis of 2-amino-3-cyano-4,6-diarylpyridines.[5] This demonstrates the potential of modifying the original structure to create catalysts for the efficient construction of complex heterocyclic frameworks, which are prevalent in medicinal chemistry.
Caption: Multi-component reaction for the synthesis of polysubstituted pyridines.
Experimental Protocols
This section provides an example of a detailed experimental protocol for a reaction utilizing a derivative of this compound.
Synthesis of 1,2-Naphthoquinone-4-sulfonate
This procedure details the oxidation of 1-amino-2-naphthol-4-sulfonic acid, a close derivative of the topic compound, to form 1,2-naphthoquinone-4-sulfonate.
-
Materials:
-
Nitric acid (sp. gr. 1.42)
-
Water
-
1-amino-2-naphthol-4-sulfonic acid (pure, anhydrous)
-
Saturated ammonium chloride solution
-
Ethanol
-
Ether
-
-
Procedure:
-
A mixture of 145 ml of nitric acid and 400 ml of water is cooled to 30°C in an ice-water slush bath.
-
In a separate beaker, 350 g (1.46 moles) of 1-amino-2-naphthol-4-sulfonic acid is weighed out.
-
A 10 g portion of the sulfonic acid is stirred into the nitric acid solution. Oxidation typically commences during this addition.
-
The beaker is placed back in the ice bath, and the remaining 1-amino-2-naphthol-4-sulfonic acid is added in 20-25 g portions over 3-4 minutes with vigorous stirring. The temperature is maintained between 25°C and 30°C.
-
Once the addition is complete and gas evolution ceases, the thick paste is stirred until the temperature drops to 5-10°C.
-
175 ml of saturated ammonium chloride solution is added, and the mixture is cooled to 0°C.
-
The resulting ammonium 1,2-naphthoquinone-4-sulfonate is collected by filtration and washed sequentially with a cold mixture of saturated ammonium chloride solution and water, followed by ethanol, and finally ether.[3]
-
The product is dried at 35-40°C to a constant weight.
-
Table 3: Quantitative Data for the Synthesis of 1-Naphthol-4-sulphonic acid
| Reactant 1 | Reactant 2 | Solvent | Yield (%) | By-products | Reference |
| 1-Naphthol (73 g) | Chlorosulphonic acid (60 g) | Benzene (700 ml) | 87 | 1-naphthol-2-sulphonic acid (1%), 1-naphthol-2,4-disulphonic acid (3%) | [6] |
| 1-Naphthol (73 g) | Chlorosulphonic acid (65 g) | Isomeric xylene mixture (700 ml) | 80 | <0.5% 1-naphthol-2-sulphonic acid, 0.5% 1-naphthol-2,4-disulphonic acid | [7] |
Future Outlook
The versatility of this compound as a building block is evident from its historical use in the dye industry to its emerging applications in pharmaceuticals and agrochemicals. The ability to functionalize both the hydroxyl group and the naphthalene ring, coupled with the reactivity of the sulfonate moiety, provides a rich platform for the design and synthesis of novel complex molecules. Future research is expected to further explore its potential in multi-component reactions, the development of new catalysts, and the synthesis of a wider range of biologically active compounds. This guide serves as a foundational resource for scientists looking to harness the synthetic potential of this readily accessible and highly adaptable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 7. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Azo Dye Synthesis Using Sodium 4-hydroxynaphthalene-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-hydroxynaphthalene-1-sulfonate, historically known as Neville-Winther Acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes.[1][2] Its excellent water solubility and the presence of reactive hydroxyl and sulfonate groups make it an ideal coupling component in the two-stage process of azo dye formation: diazotization and azo coupling.[1] The resulting dyes often exhibit superior lightfastness and vibrant colors, rendering them suitable for applications in textiles, printing, and pigments.[1] Beyond traditional dyeing, this class of compounds is gaining attention in the pharmaceutical and biomedical sectors for applications such as bioimaging, drug delivery, and as potential therapeutic agents.[3] These application notes provide detailed protocols for the synthesis of azo dyes using this compound and its analogs, along with characterization data and potential applications in research and drug development.
Chemical Reaction Pathway
The synthesis of azo dyes from this compound follows a well-established two-step mechanism:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with the electron-rich coupling component, this compound, to form the azo dye. The hydroxyl group of the naphthol derivative is a strong activating group, directing the coupling to the ortho position.
Caption: General reaction scheme for azo dye synthesis.
Experimental Protocols
The following protocols are representative examples of the synthesis of azo dyes using naphthol-based coupling components. Researchers should adapt these protocols based on the specific aromatic amine used.
Protocol 1: Synthesis of a Generic Azo Dye
This protocol is adapted from procedures for similar azo dye syntheses.[4][5]
Materials:
-
Aromatic amine (e.g., sulfanilic acid, aniline, p-toluidine)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of the Aromatic Amine
-
In a 100 mL beaker, dissolve the aromatic amine (e.g., 2.8 mmol of sulfanilic acid) and sodium carbonate (e.g., 0.13 g) in 10 mL of water, heating gently if necessary to obtain a clear solution.
-
In a separate test tube, prepare a solution of sodium nitrite (e.g., 0.2 g) in 2 mL of water.
-
Cool both solutions in an ice bath to 0-5 °C.
-
To the cooled solution of the aromatic amine, slowly add the sodium nitrite solution with constant stirring.
-
In another beaker, place approximately 1 mL of concentrated HCl and 10 g of crushed ice.
-
Slowly add the amine-nitrite mixture to the ice-acid mixture with continuous stirring. Maintain the temperature below 5 °C. This forms the diazonium salt solution.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve this compound (e.g., 2.6 mmol) in 20 mL of a 2.5 M NaOH solution.
-
Cool this solution in an ice bath to below 5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of this compound with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.
Part C: Isolation and Purification
-
Add a saturated solution of sodium chloride to the reaction mixture to "salt out" the dye, which decreases its solubility and promotes precipitation.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold saturated sodium chloride solution, followed by a small amount of cold distilled water.
-
Dry the product in a desiccator or a low-temperature oven.
Experimental Workflow
Caption: A typical workflow for azo dye synthesis and characterization.
Data Presentation
The following tables summarize typical quantitative data for azo dyes synthesized from naphthol derivatives. Researchers should record their experimental findings in a similar format.
Table 1: Reactant Molar Ratios and Reaction Conditions
| Parameter | Aniline-based Azo Dye | p-Toluidine-based Azo Dye | 4-Anisidine-based Azo Dye |
| Aromatic Amine (mol) | 1.0 | 1.0 | 1.0 |
| Sodium Nitrite (mol) | 1.05 | 1.05 | 1.05 |
| Hydrochloric Acid (mol) | 2.5 | 2.5 | 2.5 |
| Coupling Component (mol) | 1.0 | 1.0 | 1.0 |
| Sodium Hydroxide (mol) | As required for pH 8-9 | As required for pH 8-9 | As required for pH 8-9 |
| Temperature (°C) | 0-5 | 0-5 | 0-5 |
| Reaction Time (hours) | 1-2 | 1-2 | 1-2 |
This data is representative and based on general azo dye synthesis protocols.[6]
Table 2: Characterization Data of a Representative Naphthalene-based Azo Dye
| Property | Value |
| Physical Appearance | Reddish-pink powder |
| Melting Point (°C) | > 300 |
| Yield (%) | 80-90 |
| UV-Vis (λmax, nm) | 490-510 |
| FT-IR (cm⁻¹) | |
| ~3400 (O-H stretch) | |
| ~1600 (N=N stretch) | |
| ~1200 & ~1050 (S=O stretch of sulfonate) | |
| ¹H NMR (δ, ppm) | 6.8-8.5 (aromatic protons) |
This data is a compilation of typical values for similar azo dyes and should be confirmed experimentally.[7]
Applications in Drug Development and Research
Azo dyes derived from substituted naphthalenes are being explored for various biomedical applications. Their ability to absorb light in the visible region makes them potential candidates for photodynamic therapy and bioimaging.[3] The azo bond is susceptible to reduction by azoreductases present in the gut microbiome, which has led to the development of colon-targeted drug delivery systems.
Conceptual Application: Colon-Targeted Drug Delivery
A drug can be linked to the azo dye molecule. This prodrug is stable in the upper gastrointestinal tract. Upon reaching the colon, the azoreductases cleave the azo bond, releasing the active drug.
Caption: A conceptual diagram of colon-targeted drug delivery using an azo dye conjugate.
Safety Precautions
-
Aromatic amines are often toxic and may be carcinogenic. Handle them with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and work in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive. Handle with care.
-
Diazonium salts can be explosive when dry. Do not isolate them unless necessary, and always keep them in solution and at low temperatures.
-
The synthesized azo dyes should be handled with care as their toxicological properties may not be fully known.
These application notes and protocols provide a comprehensive guide for the synthesis and potential applications of azo dyes derived from this compound. Researchers are encouraged to adapt and optimize these procedures for their specific research needs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. journalijar.com [journalijar.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium 4-hydroxynaphthalene-1-sulfonate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-hydroxynaphthalene-1-sulfonate, also known as Neville and Winther's acid sodium salt, is a water-soluble organic compound. While it is widely utilized as a crucial intermediate in the synthesis of azo dyes and other coloring agents, its intrinsic fluorescent properties present potential for its application as a fluorescent probe in various analytical and biological contexts. The naphthalene core, substituted with hydroxyl and sulfonate groups, imparts sensitivity to the local environment, making it a candidate for sensing applications.
These application notes provide an overview of the fluorescent properties of this compound and offer a generalized protocol for its potential use as a fluorescent probe, based on available data and the known behavior of structurally similar naphthalenesulfonic acid derivatives.
Principle of Operation
The fluorescence of naphthalene derivatives is often sensitive to the polarity of their microenvironment. Changes in the local environment, such as binding to a macromolecule or the presence of specific analytes, can lead to alterations in the fluorescence intensity, emission wavelength (color), and lifetime. This phenomenon, known as solvatochromism, allows the probe to report on changes in protein conformation, ligand binding, or the presence of specific ions. The sulfonic acid group enhances water solubility, making it suitable for applications in aqueous and biological systems.
Data Presentation
The following table summarizes the key photophysical properties of 4-hydroxynaphthalene-1-sulfonic acid. This data is essential for designing and executing experiments using this compound as a fluorescent probe.
| Parameter | Value | Reference |
| Excitation Maxima (λex) | ~280 nm and ~370 nm (monitored at 480 nm emission) | [1] |
| Emission Maximum (λem) | ~434 nm (with excitation at 300 nm or 400 nm) | [1] |
| Molecular Formula | C₁₀H₇NaO₄S | |
| Molecular Weight | 246.21 g/mol | |
| Synonyms | Sodium 1-naphthol-4-sulfonate, Neville and Winther's acid sodium salt |
Experimental Protocols
Due to the limited number of established protocols for the direct use of this compound as a fluorescent probe, the following sections provide a generalized methodology and a potential application based on its known reactivity.
General Protocol for Fluorescence Measurements
This protocol outlines the basic steps for characterizing the fluorescence of this compound and its response to an analyte of interest.
Materials:
-
This compound
-
Appropriate buffer solution (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Analyte of interest
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent (e.g., ultrapure water or the chosen buffer). Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution in the desired buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).
-
Fluorometer Setup:
-
Set the excitation wavelength to one of the known maxima (e.g., 370 nm).
-
Set the emission scan range to encompass the expected emission maximum (e.g., 400-600 nm).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Baseline Measurement: Record the fluorescence spectrum of the this compound working solution in the absence of any analyte.
-
Titration with Analyte:
-
Incrementally add small aliquots of a stock solution of the analyte to the cuvette containing the probe solution.
-
Mix gently after each addition.
-
Allow the solution to equilibrate for a defined period (e.g., 1-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the analyte to determine the response and calculate relevant parameters such as the limit of detection (LOD).
References
Application Notes and Protocols for the HPLC Analysis of Sodium 4-hydroxynaphthalene-1-sulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium 4-hydroxynaphthalene-1-sulfonate is an aromatic organic compound that finds application as an intermediate in the synthesis of dyes and pharmaceuticals. Accurate quantification of this analyte is crucial for quality control during manufacturing processes and for purity assessment in research and development. This document provides a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be a starting point for method development and can be optimized further based on specific sample matrices and instrumentation.
Experimental Protocols
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
This compound reference standard.
-
2. Preparation of Mobile Phase and Solutions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water. To prepare, add 1 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile. To prepare, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 40% B in 10 minutes; 40% to 95% B in 2 minutes; Hold at 95% B for 2 minutes; 95% to 5% B in 1 minute; Hold at 5% B for 3 minutes for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 18 minutes |
4. Sample Preparation:
-
For bulk drug substance, accurately weigh a sample and dissolve it in the initial mobile phase composition to achieve a theoretical concentration within the calibration range.
-
For samples from reaction mixtures or other matrices, a preliminary extraction or dilution step may be necessary. Ensure the final sample is filtered through a 0.45 µm syringe filter before injection to prevent column blockage.
Data Presentation
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | RSD ≤ 2% | 6.45 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6500 |
| Relative Standard Deviation (RSD) for Peak Area (n=6) | RSD ≤ 2% | 0.8% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,900 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| Linearity (R²) | ≥ 0.999 |
Mandatory Visualization
Caption: Workflow for HPLC analysis of this compound.
Sodium 4-hydroxynaphthalene-1-sulfonate as a derivatization agent for chromatography
Application Notes and Protocols: Derivatization in Chromatography
Topic: The Role of Derivatization in Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Derivatization is a chemical modification technique used in chromatography to enhance the analytical performance of compounds that are otherwise difficult to analyze.[1] This process involves reacting the analyte with a derivatizing agent to alter its physicochemical properties, thereby improving its detectability, chromatographic separation, and stability.[1][2] While a wide array of derivatizing agents are commercially available and extensively documented, it is important to note that Sodium 4-hydroxynaphthalene-1-sulfonate (HNSA) , also known as Neville and Winther's acid, is not commonly employed as a derivatization agent for chromatographic applications. The primary documented use of HNSA is as an intermediate in the manufacturing of azo dyes.[3][4]
This document provides a general overview of derivatization, focusing on commonly used reagents for the analysis of amines, along with example protocols and data, to illustrate the principles and applications of this important technique in chromatography.
Principles of Derivatization in Chromatography
Derivatization is typically employed to:
-
Enhance Detection: Introduce a chromophore or fluorophore to the analyte molecule, making it detectable by UV-Vis or fluorescence detectors, respectively.[5] This is particularly useful for compounds that lack native UV absorbance or fluorescence.
-
Improve Separation: Modify the polarity and volatility of the analyte to improve its retention and resolution on the chromatographic column.[6]
-
Increase Stability: Convert a thermally labile or unstable compound into a more stable derivative suitable for chromatographic analysis.[5]
Derivatization can be performed either pre-column , before the sample is injected into the chromatograph, or post-column , after the separation has occurred but before detection.[1]
Application: Derivatization of Amines for HPLC Analysis
Aliphatic amines are a class of compounds that often require derivatization for sensitive and selective HPLC analysis due to their lack of a strong chromophore and their polar nature.[5] Several reagents are commonly used for this purpose, including o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride).[5]
Featured Derivatizing Agent: o-Phthalaldehyde (OPA)
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction is specific for primary amines, which can be an advantage for selective analysis.
Experimental Workflow for Amine Derivatization
The following diagram illustrates a typical pre-column derivatization workflow for the analysis of aliphatic amines in a sample matrix.
Experimental Protocol: Pre-Column Derivatization of Aliphatic Amines with OPA
This protocol is a representative example for the derivatization of primary aliphatic amines in an aqueous standard solution.
Materials:
-
Aliphatic amine standards (e.g., methylamine, ethylamine, propylamine, butylamine)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol
-
Boric acid
-
Sodium hydroxide
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer (for mobile phase)
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 9.5 with a sodium hydroxide solution.
-
OPA Reagent Solution: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer (pH 9.5). Add 100 µL of 3-mercaptopropionic acid. This solution should be prepared fresh daily and protected from light.
-
Amine Standard Stock Solutions (1000 mg/L): Prepare individual stock solutions of each amine by dissolving 100 mg in 100 mL of HPLC grade water.
-
Working Standard Mixture (10 mg/L): Prepare a mixed standard solution by diluting the stock solutions with HPLC grade water.
Derivatization Procedure:
-
In a clean autosampler vial, add 100 µL of the amine working standard mixture.
-
Add 100 µL of the OPA reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Phosphate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC-FLD analysis of OPA-derivatized primary aliphatic amines.
| Analyte | Retention Time (min) | Linearity Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) |
| Methylamine | 4.2 | 1 - 100 | > 0.999 | 0.2 | 0.7 |
| Ethylamine | 6.8 | 1 - 100 | > 0.999 | 0.2 | 0.6 |
| Propylamine | 9.5 | 1 - 100 | > 0.999 | 0.3 | 0.9 |
| Butylamine | 12.1 | 1 - 100 | > 0.999 | 0.3 | 1.0 |
Data are representative and may vary depending on the specific instrumentation and experimental conditions.
Signaling Pathway and Logical Relationships
The derivatization reaction of a primary amine with OPA in the presence of a thiol is a well-established chemical transformation. The following diagram illustrates this reaction.
Conclusion
Derivatization is a powerful technique to overcome challenges in the chromatographic analysis of various compounds. While this compound is not a common derivatizing agent, other reagents like OPA are widely used for the sensitive and selective analysis of analytes such as primary amines. The selection of an appropriate derivatization strategy depends on the nature of the analyte, the sample matrix, and the available instrumentation. The protocols and data presented here provide a general framework for developing and applying derivatization methods in a research or drug development setting.
References
- 1. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sodium;4-hydroxynaphthalene-1-sulfonate | Benchchem [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for sulfonation of 1-naphthol to produce Sodium 4-hydroxynaphthalene-1-sulfonate
Introduction
Sodium 4-hydroxynaphthalene-1-sulfonate, commonly known as Neville and Winther's acid, is a crucial intermediate in the synthesis of various azo dyes and has applications in the pharmaceutical industry.[1] The sulfonation of 1-naphthol is a primary method for its production. This process involves the electrophilic aromatic substitution of a sulfonic acid group onto the naphthalene ring. The position of sulfonation is highly dependent on the reaction conditions, particularly the temperature and the choice of sulfonating agent.[2][3] Lower temperatures generally favor the formation of the kinetically controlled product, 4-hydroxynaphthalene-1-sulfonic acid.[3] This document provides a detailed experimental protocol for the laboratory-scale synthesis of this compound, including reaction setup, work-up procedures, and purification methods.
Data Presentation
The following table summarizes the quantitative data from various experimental setups for the sulfonation of 1-naphthol. The data highlights the influence of different solvents and reaction conditions on the yield and purity of the final product.
| Experiment | Sulfonating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) | Purity (% 1-naphthol-4-sulfonic acid) | Isomeric Impurities (%) |
| 1[4] | Chlorosulfonic Acid | Chlorobenzene | 30 -> 80 | 4 | 92 | >96.5 | <0.5 (2-isomer), 3 (2,4-disulfonic acid) |
| 2[5] | Chlorosulfonic Acid | 1,2-Dichlorobenzene | Not specified -> 80 | Not specified | 93 | >97.5 | <0.5 (2-isomer), 2 (2,4-disulfonic acid) |
| 3[5] | Chlorosulfonic Acid | Trichlorobenzene Isomers | Not specified -> 80 | Not specified | 93 | >96.5 | 0.5 (2-isomer), 3 (2,4-disulfonic acid) |
| 4[5] | Chlorosulfonic Acid | 1,1,2,2-Tetrachloroethane | 50 -> 80 | 4 | 90 | >97.5 | <0.5 (2-isomer), 2 (2,4-disulfonic acid) |
| 5[5] | Chlorosulfonic Acid | Benzene | Not specified -> 80 | Not specified | 87 | >96 | 1 (2-isomer), 3 (2,4-disulfonic acid) |
| 6[5] | Chlorosulfonic Acid | Chloroform | 60 | 10 | 80 | >99 | 0.5 (2-isomer), <0.5 (2,4-disulfonic acid) |
Experimental Protocols
Materials and Equipment:
-
1-Naphthol
-
Chlorosulfonic acid (or concentrated sulfuric acid)
-
Anhydrous inert solvent (e.g., chlorobenzene, 1,2-dichlorobenzene)
-
Sodium chloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Condenser
-
Thermometer
-
Buchner funnel and flask
-
Standard laboratory glassware
Protocol 1: Sulfonation of 1-Naphthol using Chlorosulfonic Acid in an Inert Solvent
This protocol is based on a general procedure described in various patents, which offers high yield and purity.[4][5]
1. Reaction Setup:
- In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser, dissolve 73 g of 1-naphthol in 500 ml of an inert solvent such as chlorobenzene.[4]
- Stir the mixture at room temperature until the 1-naphthol is completely dissolved.
2. Sulfonation Reaction:
- Slowly add 60 g of chlorosulfonic acid dropwise to the 1-naphthol solution via the dropping funnel.[4] The addition should be conducted at a temperature between 20°C and 30°C.
- After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4 hours with continuous stirring.[4][5]
3. Isolation of 1-Naphthol-4-sulfonic Acid:
- After the reaction is complete, cool the mixture to 50-60°C.
- Filter the precipitated 1-naphthol-4-sulfonic acid using a Buchner funnel.[5]
- Wash the filter cake with a portion of the hot inert solvent to remove any remaining impurities.[5]
- Dry the filter cake under vacuum. The expected yield is approximately 90-93%.[4][5]
4. Conversion to this compound:
- The dried 1-naphthol-4-sulfonic acid can be converted to its sodium salt.[5]
- Dissolve the free acid in water and neutralize the solution with a sodium hydroxide solution to a pH of 7.
- Add sodium chloride to the solution to salt out the this compound.[6]
- Filter the precipitated sodium salt, wash with a saturated brine solution, and dry to obtain the final product.
Protocol 2: Purification of this compound
Commercially available this compound often has a purity of around 70-85%.[7] For applications requiring high purity, a purification step is necessary. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method.[7]
1. Sample Preparation:
- Dissolve the technical grade this compound in the lower phase of the selected solvent system.
2. HSCCC Separation:
- A suitable two-phase solvent system consists of n-butanol and water (1:1 v/v), acidified with 0.2% trifluoroacetic acid.[7]
- The upper organic phase is used as the stationary phase, and the lower aqueous phase is the mobile phase.[7]
- Perform the separation on an HSCCC instrument according to the manufacturer's instructions.
3. Fraction Collection and Analysis:
- Collect fractions of the eluent.
- Analyze the fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the pure product.[7]
4. Isolation of Pure Product:
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound with a purity of over 99%.[7]
Visualizations
References
- 1. CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents [patents.google.com]
- 2. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 5. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. chemithon.com [chemithon.com]
Application Notes and Protocols: The Role of Hydroxynaphthalene Sulfonic Acids in the Synthesis of Suramin Analogs as Potent Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-hydroxynaphthalene-1-sulfonate and its isomers are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a variety of organic compounds, including dyes and active pharmaceutical ingredients (APIs). Their utility in the pharmaceutical sector is exemplified by their role as precursors in the synthesis of suramin analogs, a class of compounds investigated for their potent antiproliferative activities. This document provides detailed application notes and experimental protocols for the synthesis of suramin analogs utilizing hydroxynaphthalene sulfonic acid derivatives, offering insights into their potential as therapeutic agents.
Suramin is a well-known polysulfonated naphthylurea compound with a range of biological activities, including antitrypanosomal and anticancer properties. However, its clinical use is hampered by toxicity. This has spurred the development of suramin analogs with improved therapeutic profiles. The synthesis of these analogs often involves the strategic use of various substituted naphthalene sulfonic acids to modulate the pharmacological properties of the resulting molecules.
Application in Pharmaceutical Synthesis: Precursors for Suramin Analogs
Hydroxynaphthalene sulfonic acids are key starting materials for the synthesis of symmetrical urea compounds that mimic the structure of suramin. The sulfonic acid groups are critical for the biological activity of these molecules, as they are believed to interact with various protein targets, including growth factor receptors.
One notable application is in the synthesis of suramin analogs designed to inhibit the protein-protein interactions involved in cancer cell proliferation, such as the blockade of Fibroblast Growth Factor 1 (FGF1) and its receptor (FGFRD2).[1][2] By incorporating different naphthalene sulfonic acid moieties, researchers can fine-tune the binding affinity and selectivity of these inhibitors.[1][2]
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of suramin analogs, illustrating the use of hydroxynaphthalene sulfonic acid derivatives.
Protocol 1: Synthesis of a Symmetrical Naphthalene-Trisulfonic Acid Urea Analog
This protocol describes the synthesis of a suramin analog incorporating a naphthalene-trisulfonic acid moiety.
Step 1: Synthesis of the Amine Precursor
The synthesis begins with the reduction of a commercially available nitronaphthalene trisulfonic acid to its corresponding amine.
-
Materials:
-
8-Nitronaphthalene-1,3,6-trisulfonic acid salt
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst
-
Alkaline aqueous solution (e.g., sodium hydroxide solution)
-
Filtration apparatus
-
-
Procedure:
-
Dissolve the 8-nitronaphthalene-1,3,6-trisulfonic acid salt in an alkaline aqueous solution.
-
Transfer the solution to a hydrogenation reactor containing a Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas to 5 to 150 bar.
-
Heat the reaction mixture to 30 to 150 °C and stir for several hours until the reduction is complete, as monitored by a suitable analytical technique (e.g., HPLC).[3]
-
After cooling, filter the reaction mixture to remove the catalyst.
-
The resulting filtrate containing the 1-aminonaphthalene-3,6,8-trisulfonic acid is used directly in the next step.
-
Step 2: Formation of the Symmetrical Urea
The amine precursor is then reacted with a phosgene equivalent, such as triphosgene, to form the symmetrical urea linkage.
-
Materials:
-
Aqueous solution of 1-aminonaphthalene-3,6,8-trisulfonic acid (from Step 1)
-
Triphosgene solution in an organic solvent (e.g., toluene)
-
Methanol
-
Filtration apparatus
-
-
Procedure:
-
To the aqueous solution of the arylamine (1-aminonaphthalene-3,6,8-trisulfonic acid), add a solution of triphosgene in toluene dropwise with vigorous stirring at room temperature.[1]
-
Continue stirring for several hours until the reaction is complete. The formation of a precipitate indicates the product.
-
Collect the crude product by filtration.
-
Purify the product by washing several times with methanol to remove unreacted starting materials and by-products.[1]
-
Dry the final product under vacuum.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of suramin analogs.
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Yield of 1-aminonaphthalene-3,6,8-trisulfonic acid | 98.2% | [3] |
| Urea Formation | ||
| Typical Yield of Symmetrical Urea | Not explicitly stated, purification by washing | [1] |
| Biological Activity | ||
| IC50 for HIV-1 RT (Naphthalenedisulfonic acid derivative 6) | 2.42 µM | [4] |
| IC50 for HIV-2 RT (Naphthalenedisulfonic acid derivative 6) | 0.86 µM | [4] |
| In vitro Therapeutic Index (Bis naphthalenedisulfonic acid derivative 17) | 29.7 | [4] |
Visualizations
Synthetic Workflow for a Suramin Analog
Caption: Synthetic workflow for a suramin analog from a nitronaphthalene precursor.
Signaling Pathway Blockade by Suramin Analogs
Caption: Inhibition of FGF1-FGFRD2 signaling by a suramin analog.
Conclusion
This compound and its related isomers are valuable precursors in the synthesis of complex pharmaceutical molecules. Their application in the development of suramin analogs highlights their importance in medicinal chemistry. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on the naphthalene sulfonic acid scaffold. Further exploration of this chemical space may lead to the identification of new drug candidates with improved efficacy and safety profiles for the treatment of various diseases, including cancer.
References
- 1. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 2. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0002691B1 - Process for the preparation of 1-amino-naphthaline-3,6,8-trisulfonic acid - Google Patents [patents.google.com]
- 4. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Naphthalene Sulfonates in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of naphthalene sulfonates (NS) in various environmental matrices. The protocols focus on robust and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), and Capillary Electrophoresis (CE), to ensure accurate and reproducible results.
Introduction
Naphthalene sulfonates are a group of synthetic organic compounds widely used as dispersing agents, surfactants, and intermediates in the manufacturing of dyes and pharmaceuticals.[1][2] Due to their high water solubility and persistence, they are frequently detected as pollutants in aquatic and terrestrial environments.[1][2] Monitoring the levels of these compounds is crucial for environmental risk assessment and for understanding their fate and transport in ecosystems. This document outlines detailed protocols for the analysis of naphthalene sulfonates in environmental samples, providing researchers with the necessary tools for reliable quantification.
General Analytical Workflow
The analysis of naphthalene sulfonates in environmental samples typically involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. A generalized workflow is presented below to provide an overview of the entire process.
Application Note 1: Determination of Naphthalene Sulfonates in Water Samples by SPE-HPLC with Fluorescence Detection
This method provides a robust protocol for the extraction and quantification of various naphthalene mono- and di-sulfonates in aqueous environmental samples, such as river water and industrial effluents.[1][3]
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Sorbent: Polymeric reversed-phase cartridges (e.g., Strata-X) are recommended for their high recovery rates, especially in saline matrices.[4] For selective extraction, molecularly imprinted polymers (MIPs) can also be utilized.[5]
-
Cartridge Conditioning:
-
Wash the cartridge with 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (typically 200 mL) to approximately 6.1 using a phosphate buffer.
-
Add an ion-pairing agent, such as tetrabutylammonium bromide (TBAB), to the sample to a final concentration of 2.5 mM.[3]
-
Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
-
Elution:
-
Elute the retained analytes with 5-10 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
2. Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent (e.g., 5 mM TBAB) and an acidic modifier (e.g., phosphoric acid to adjust pH). A typical mobile phase composition could be Acetonitrile:Water (30:70, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 230 nm
-
Emission Wavelength: 340 nm
-
-
Quantitative Data Summary
The following table summarizes the performance characteristics of various HPLC methods for the analysis of naphthalene sulfonates.
| Analyte | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| 1-Naphthalenesulfonate (1-NS) | SPE-HPLC-FLD | 0.01 | 0.03 | 95 ± 5 | [1] |
| 2-Naphthalenesulfonate (2-NS) | SPE-HPLC-FLD | 0.01 | 0.03 | 98 ± 4 | [1] |
| 1,5-Naphthalenedisulfonate (1,5-NDS) | SPE-HPLC-FLD | 0.02 | 0.06 | 92 ± 6 | [3] |
| 2,6-Naphthalenedisulfonate (2,6-NDS) | SPE-HPLC-FLD | 0.02 | 0.06 | 94 ± 5 | [3] |
| Naphthalene-2-sulfonate | HPLC-UV | - | - | - | [6][7] |
Application Note 2: Analysis of Naphthalene Sulfonate Isomers by Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE) offers an alternative separation technique with high efficiency and resolution, particularly for isomeric compounds.[8]
Experimental Protocol
1. Sample Preparation
For water samples with low concentrations of naphthalene sulfonates, a preconcentration step using SPE as described in Application Note 1 may be necessary. For samples with higher concentrations, direct injection after filtration may be feasible.
2. Instrumental Analysis: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: A standard capillary electrophoresis system with a UV detector.
-
CZE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 20 mM borate buffer with 30% acetonitrile at pH 9.0.[1] The addition of macrocyclic polyamines to the running solution can improve the separation of isomers.[8]
-
Applied Voltage: 20-25 kV.
-
Temperature: 25-30 °C.[1]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV detection at 220 nm.
-
Quantitative Data Summary
| Analyte | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Naphthalene sulfonate isomers | SPE-CZE-UV | - | ≤ 1.0 | 73-87 | [1] |
| Naphthalene and benzenesulfonates | LVSS-CZE-UV | 5-10 | - | - | [9] |
Method Selection Guide
The choice of analytical method depends on several factors, including the sample matrix, the target analytes, the required sensitivity, and the available instrumentation. The following decision tree provides guidance on selecting an appropriate method.
Other Analytical Techniques
While HPLC and CE are the most common techniques, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of naphthalene sulfonates. This method typically requires a derivatization step to increase the volatility of the analytes.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it suitable for complex matrices and the identification of unknown naphthalene sulfonate derivatives.[10]
Conclusion
The analytical methods detailed in these application notes provide a comprehensive toolkit for researchers and scientists involved in the environmental monitoring of naphthalene sulfonates. The choice of method should be guided by the specific requirements of the study, including the sample matrix, target analytes, and desired sensitivity. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecularly imprinted solid-phase extraction of naphthalene sulfonates from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of naphthalenesulfonate isomers by capillary zone electrophoresis using macrocyclic polyamines as additive for running solution - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium 4-hydroxynaphthalene-1-sulfonate as a Versatile Intermediate in Food Colorant Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium 4-hydroxynaphthalene-1-sulfonate, historically known as Neville and Winther's acid, is a pivotal chemical intermediate in the synthesis of a variety of azo dyes, including several used as food colorants.[1] Its high water solubility and reactive hydroxyl and sulfonate groups make it an excellent coupling component in the azo coupling reaction, a cornerstone of synthetic dye chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of food-grade colorants, with a specific focus on the preparation of Ponceau SX. Additionally, protocols for the purification of the intermediate and the final dye product are outlined, along with methods for their analysis.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Synonyms | 1-Naphthol-4-sulfonic acid sodium salt, Neville and Winther's acid sodium salt | [1] |
| CAS Number | 6099-57-6 | [1] |
| Molecular Formula | C₁₀H₇NaO₄S | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| Appearance | Off-white to pinkish crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Purity (Technical Grade) | ~70-85% |
Application I: Synthesis of Ponceau SX (Food Red Dye)
Ponceau SX is a red azo dye that has been used as a food colorant. Its synthesis involves the diazotization of 2,4-dimethyl-5-aminobenzenesulfonic acid, followed by an azo coupling reaction with this compound.[1]
Reaction Scheme:
The synthesis of Ponceau SX proceeds in two main steps:
-
Diazotization: 2,4-Dimethyl-5-aminobenzenesulfonic acid is converted to its corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with this compound under alkaline conditions to form the Ponceau SX dye.[1]
Experimental Protocol: Synthesis of Ponceau SX
This protocol outlines the laboratory-scale synthesis of Ponceau SX.
Materials:
-
2,4-Dimethyl-5-aminobenzenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
This compound (technical grade, ~80%)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
-
Filter paper
-
Beakers, magnetic stirrer, ice bath, pH meter
Procedure:
Step 1: Diazotization of 2,4-Dimethyl-5-aminobenzenesulfonic acid
-
In a 250 mL beaker, prepare a solution of 2,4-dimethyl-5-aminobenzenesulfonic acid by dissolving a specific molar equivalent in distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add concentrated hydrochloric acid to maintain an acidic environment.
-
In a separate beaker, dissolve a molar equivalent of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve a molar equivalent of this compound in distilled water.
-
Adjust the pH of the solution to 8-9 by the slow addition of a sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 10 °C and the alkaline pH throughout the addition.
-
A red precipitate of Ponceau SX will form. Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification of Ponceau SX
-
"Salt out" the dye by adding sodium chloride to the reaction mixture to decrease its solubility.
-
Stir for another 30 minutes.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Dry the purified Ponceau SX in an oven at 60-70 °C.
Quantitative Data for Ponceau SX Synthesis
| Parameter | Expected Value |
| Reactant Molar Ratio (Amine:Nitrite:Coupling Component) | 1 : 1.05 : 1 |
| Typical Yield | 75-85% |
| Purity of Final Product (after purification) | >95% |
| λmax (in water) | ~505 nm |
Application II: Purification of Technical Grade this compound
Commercially available this compound is often of technical grade with purities ranging from 70-85%. For the synthesis of high-purity food colorants, a purification step for the intermediate is recommended. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for this purpose.[2]
Experimental Protocol: HSCCC Purification
Instrumentation and Materials:
-
High-Speed Counter-Current Chromatograph (HSCCC)
-
HPLC system for fraction analysis
-
Technical grade this compound
-
n-Butanol
-
Trifluoroacetic acid (TFA)
-
Distilled water
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of n-butanol and water (1:1 v/v). Acidify the system by adding 0.2% (v/v) of trifluoroacetic acid.[2]
-
Sample Preparation: Dissolve the technical grade this compound in the prepared solvent system.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (either upper or lower phase of the solvent system).
-
Inject the sample solution.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
-
Fraction Collection and Analysis: Collect fractions of the eluent. Analyze the purity of each fraction using an HPLC system with UV detection at 240 nm.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified solid.
Quantitative Data for HSCCC Purification
| Parameter | Value | Reference |
| Initial Purity (Technical Grade) | ~70-85% | |
| Final Purity (after HSCCC) | >99% | |
| Typical Recovery Yield | ~50-60% |
Visualizations
Synthesis Workflow for Ponceau SX
Caption: Workflow for the synthesis of Ponceau SX.
Purification Workflow for the Intermediate
Caption: Purification workflow for this compound.
Analytical Methods for Quality Control
Ensuring the purity of both the intermediate and the final food colorant is paramount for safety and regulatory compliance.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of this compound and the final dye product. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol/acetonitrile and an aqueous buffer) and UV-Vis detection is commonly employed.
-
UV-Visible Spectrophotometry: This method is used to determine the maximum absorbance wavelength (λmax) of the synthesized dye, which is a key characteristic for its identification and quantification.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides structural confirmation of the synthesized dye and can be used to identify and quantify impurities.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of azo food colorants. The protocols provided herein for the synthesis of Ponceau SX and the purification of the intermediate offer a solid foundation for researchers in the fields of food science, chemistry, and drug development. Adherence to strict quality control measures using appropriate analytical techniques is essential to ensure the safety and efficacy of the final products.
References
role of Sodium 4-hydroxynaphthalene-1-sulfonate as a coupling component in pigment production
Application Notes: The Role of Sodium 4-hydroxynaphthalene-1-sulfonate in Pigment Production
Introduction
This compound, historically known as Neville and Winther's acid (NW acid), is a pivotal chemical intermediate in the synthesis of a wide array of azo dyes and pigments.[1][2] Its chemical structure, featuring a naphthalene ring activated by a hydroxyl group and solubilized by a sulfonic acid group, makes it an ideal coupling component. The inherent properties of this compound, particularly its excellent water solubility and reactive hydroxyl group, are instrumental in producing pigments with vibrant colors and superior lightfastness, qualities highly sought after in the textile, printing, and coatings industries.[1][3]
Mechanism of Action: Azo Coupling
The synthesis of pigments using this compound relies on the azo coupling reaction, a classic electrophilic aromatic substitution.[4][5] The process occurs in two primary stages:
-
Diazotization: An aromatic primary amine is converted into a highly reactive aryldiazonium salt in the presence of a nitrite source (typically sodium nitrite) and a strong acid (like hydrochloric acid) at low temperatures (0-5°C).
-
Coupling: The aryldiazonium salt, acting as an electrophile, attacks the electron-rich naphthalene ring of this compound (the coupling component).[5] The substitution occurs at the 2-position of the naphthalene ring, which is activated by the hydroxyl group at the 4-position.[6] The reaction is typically carried out in a mildly acidic to neutral pH environment to facilitate the coupling.[4] The resulting molecule contains the characteristic azo group (-N=N-), which forms an extended conjugated system responsible for the compound's color.[7]
Applications
Beyond its primary role in synthesizing textile dyes and printing pigments, this compound is a versatile intermediate.[1][3] Its derivatives are used in the production of food colorants and as building blocks in the pharmaceutical sector for synthesizing active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is critical, with different grades required for various applications.[1]
Data Summary
Quantitative data for pigment synthesis relies heavily on the purity of precursors and precise control over reaction conditions. The following table summarizes key parameters for this compound and related synthesis processes.
| Parameter | Value | Significance | Source(s) |
| Purity (Reagent Grade) | >98% | Ensures high-fidelity reactions and minimizes side products, critical for pharmaceutical applications. | [1] |
| Purity (Dye Grade) | >95% | Standard for producing vibrant and consistent colors in industrial dyeing and pigment manufacturing. | [1] |
| Isomeric Purity | <2% 1-naphthol-2-sulfonic acid | High isomeric purity is crucial as isomers can act as competing coupling components, affecting the final pigment quality and shade. | [8] |
| Typical Synthesis Yield | 88-92% | Represents the expected product yield under optimized laboratory or industrial conditions for NW acid synthesis. | [6][8] |
Experimental Protocols
The following is a generalized protocol for the synthesis of an azo pigment using an aromatic amine and this compound as the coupling component. This protocol is based on standard procedures for diazotization and azo coupling reactions.[9]
Materials and Reagents
-
Aromatic Amine (e.g., Aniline, Sulfanilic Acid)
-
This compound (NW Acid)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Ice
-
Starch-iodide paper
-
pH indicator paper
Protocol: Pigment Synthesis
Part 1: Diazotization of the Aromatic Amine
-
In a 250 mL beaker, create a paste of the chosen aromatic amine (0.1 mol) with deionized water.
-
Add concentrated HCl (0.25 mol) and more water, stirring until the amine fully dissolves. Warm gently if necessary.[10]
-
Cool the solution to 0-5°C in an ice-water bath. Some amine hydrochloride may precipitate.[9]
-
In a separate beaker, prepare a solution of sodium nitrite (0.1 mol) in 50 mL of deionized water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5°C with constant stirring.
-
After the addition is complete, continue stirring for 20-30 minutes in the ice bath.
-
Verify the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue-black). If the test is negative, add a small amount more of the nitrite solution. If positive, the diazonium salt solution is ready for the next step.[9]
Part 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve this compound (0.1 mol) in deionized water. Add a solution of sodium carbonate or sodium hydroxide to achieve a clear, alkaline solution (pH ~9).[11]
-
Cool this coupling component solution to 0-5°C in an ice-water bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold coupling component solution.[10]
-
A brightly colored pigment will precipitate immediately.
-
Maintain the temperature below 10°C and continue stirring for 1-2 hours to ensure the coupling reaction is complete.[10]
-
Check the pH of the mixture and maintain it in the slightly alkaline range (pH 8-9) by adding sodium hydroxide solution if necessary.[11]
Part 3: Isolation and Purification
-
Once the reaction is complete, the pigment can be "salted out" to encourage complete precipitation. Add sodium chloride (10-15% w/v) to the reaction mixture and stir until it dissolves.[10]
-
Allow the mixture to stand in the ice bath for another 30 minutes.
-
Collect the precipitated pigment by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and other water-soluble impurities.
-
Dry the pigment in a vacuum oven at 60-70°C until a constant weight is achieved.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids and bases in a fume hood.
-
Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.
-
Azo compounds are often classified as irritants; handle the final product with care.[12]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the pigment synthesis protocol.
This compound is a foundational component in the colorant industry. Its utility in azo coupling reactions enables the production of a diverse range of high-performance pigments. The protocols and data provided herein offer a framework for researchers and scientists to effectively utilize this compound in pigment synthesis, emphasizing the critical need for precise control over reaction parameters to achieve desired product quality and yield.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. sodium;4-hydroxynaphthalene-1-sulfonate | Benchchem [benchchem.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. 1-Naphthol-4-sulfonic acid | 84-87-7 [chemicalbook.com]
- 7. journalijar.com [journalijar.com]
- 8. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. asianpubs.org [asianpubs.org]
- 12. cuhk.edu.hk [cuhk.edu.hk]
Application Note: High-Speed Counter-Current Chromatography for the Purification of Dye Intermediates
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that forgoes a solid support matrix, thereby eliminating issues of irreversible sample adsorption.[1][2] This method has proven highly effective for the separation and purification of a wide array of compounds, including synthetic dyes and their intermediates.[1] HSCCC is particularly advantageous for its high sample loading capacity, excellent sample recovery, and scalability, making it a valuable tool for researchers, scientists, and professionals in drug development and chemical manufacturing.[2][3] This application note provides a detailed protocol for the purification of dye intermediates using HSCCC, supported by quantitative data and a visual workflow.
Principle of HSCCC
HSCCC operates on the principle of partitioning solutes between two immiscible liquid phases.[4] One liquid phase serves as the stationary phase and is retained in a coil column by a strong centrifugal force, while the other liquid phase acts as the mobile phase and is pumped through the column.[2][5] The continuous mixing and settling of the two phases as the mobile phase flows through the stationary phase allows for the separation of compounds based on their differential partition coefficients.[2][6]
Experimental Protocols
Instrument and Reagents
-
HSCCC Instrument: A variety of HSCCC instruments are available, such as J-type coil planet centrifuges or cross-axis coil planet centrifuges, equipped with either conventional multilayer-coil columns or spiral-tube assembly columns.[1][5][7]
-
Pumps: HPLC pumps for precise delivery of the mobile phase.
-
Detector: A UV-Vis detector for monitoring the effluent and detecting separated components.
-
Fraction Collector: To collect the purified fractions.
-
Reagents: All solvents should be of analytical or HPLC grade. Water should be purified and deionized.
Solvent System Selection
The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compounds, ensuring good resolution and retention. A common and versatile solvent system family is the hexane-ethyl acetate-methanol-water (HEMWat) system, which can be adjusted to suit a wide range of polarities.[4][8]
Protocol for Solvent System Selection:
-
Prepare a series of two-phase solvent systems with varying volume ratios of the selected solvents (e.g., n-hexane/ethyl acetate/methanol/water).
-
Add a small amount of the crude dye intermediate sample to a test tube containing the equilibrated two-phase solvent system.
-
Vortex the mixture thoroughly and allow the phases to separate.
-
Analyze the distribution of the target compound in the upper and lower phases using a suitable analytical method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The optimal solvent system will provide a partition coefficient (K) value ideally between 0.5 and 2.0 for the target compounds. The K value is calculated as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase.
HSCCC Separation Procedure
-
Solvent Preparation: Prepare the chosen two-phase solvent system by thoroughly mixing the solvents in a separatory funnel. Allow the phases to equilibrate and separate completely. Degas both the upper and lower phases before use.
-
Column Preparation: Fill the entire column with the selected stationary phase (either the upper or lower phase, depending on the separation requirements).
-
Rotation: Set the desired revolution speed for the centrifuge (e.g., 800-1800 rpm).[3]
-
Mobile Phase Pumping: Pump the mobile phase into the column at a specific flow rate (e.g., 1.0-2.0 mL/min).[2][3] Continue pumping until hydrodynamic equilibrium is reached, which is indicated by the mobile phase emerging from the column outlet.
-
Sample Injection: Once the system is equilibrated, inject the sample solution (dissolved in a small volume of the biphasic solvent system) into the column through the sample injection valve.
-
Elution and Fraction Collection: Continue pumping the mobile phase to elute the separated components. Monitor the effluent with the UV-Vis detector and collect fractions at regular intervals using the fraction collector.
-
Analysis of Fractions: Analyze the collected fractions using HPLC or another appropriate analytical technique to determine the purity of the separated dye intermediates.
-
Recovery of Stationary Phase: After the separation is complete, the stationary phase remaining in the column can be collected by pumping it out with air or the mobile phase.
Data Presentation
The following tables summarize typical quantitative data obtained from the purification of different types of dye intermediates using HSCCC.
Table 1: Purification of Hydrophilic Dye Intermediates (Example: Isomers of Disulfonated Indigo from FD&C Blue No. 2)
| Parameter | Value | Reference |
| HSCCC Instrument | J-type with multilayer-coil | [1][5] |
| Solvent System | 1-butanol/1.3M HCl | [1][5][7] |
| Mobile Phase | Lower Phase | [1][5][7] |
| Sample Loading | ~1 g | [9] |
| Purity of Isomer 1 | >99% | [1] |
| Purity of Isomer 2 | >99% | [1] |
| Recovery | >90% | [1] |
Table 2: Purification of Hydrophobic Dye Intermediates (Example: Sudan Dyes from D&C Red No. 17)
| Parameter | Value | Reference |
| HSCCC Instrument | J-type with multilayer-coil | [1][5] |
| Solvent System | hexane/acetonitrile | [1][5][7] |
| Mobile Phase | Upper or Lower Phase | [1][5][7] |
| Sample Loading | ~500 mg | - |
| Purity of Sudan III | >98% | - |
| Purity of Sudan II | >97% | - |
| Recovery | >95% | [1] |
Table 3: Purification of Sulfonated Azo Dye Intermediates (Example: Impurities from D&C Red No. 33)
| Parameter | Value | Reference |
| HSCCC Instrument | Spiral HSCCC | [9] |
| Solvent System | 1-BuOH/5 mM aq. (NH4)2SO4 | [9] |
| Mobile Phase | Upper Phase | [9] |
| Sample Loading | 1 g | [9] |
| Purity of Impurity A | >90% | [9] |
| Purity of Impurity B | >85% | [9] |
| Purity of Impurity C | >94% (after second separation) | [9] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the purification of dye intermediates using HSCCC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 5. Performance comparison of three types of high-speed counter-current chromatographs for the separation of components of hydrophilic and hydrophobic color additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioesep.org [bioesep.org]
- 7. Performance comparison of three types of high-speed counter-current chromatographs for the separation of components of hydrophilic and hydrophobic color additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of Naphthalene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the sulfonation of naphthalene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of naphthalene sulfonation, and what determines the product distribution?
The sulfonation of naphthalene primarily yields two isomeric products: naphthalene-1-sulfonic acid (alpha-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (beta-naphthalenesulfonic acid). The product distribution is predominantly controlled by the reaction temperature, a principle known as kinetic versus thermodynamic control.[1][2][3]
-
Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid as the major product. This is because the activation energy for the formation of the alpha-isomer is lower, leading to a faster reaction rate.[1][2][3][4]
-
Thermodynamic Control (High Temperature): At higher temperatures (around 160°C or above), the reaction is under thermodynamic control.[2][3] Under these conditions, the sulfonation reaction is reversible.[5] This allows the initially formed, less stable naphthalene-1-sulfonic acid to revert to naphthalene and then react to form the more thermodynamically stable naphthalene-2-sulfonic acid.[3][5] The greater stability of the beta-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the adjacent hydrogen atom at the 8-position, which is present in the alpha-isomer.[2][5]
Q2: What is the mechanism of the sulfonation of naphthalene?
The sulfonation of naphthalene is an electrophilic aromatic substitution (EAS) reaction.[6] The key steps are:
-
Generation of the electrophile: Concentrated sulfuric acid generates the electrophile, which is typically sulfur trioxide (SO₃) or the protonated form, HSO₃⁺.[6]
-
Electrophilic attack: The electron-rich naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][6] The attack can occur at either the alpha (1-position) or beta (2-position).
-
Deprotonation: A base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbocation intermediate, restoring the aromaticity of the naphthalene ring and forming the final naphthalenesulfonic acid product.[6]
Q3: What are common side reactions to be aware of during naphthalene sulfonation?
At elevated temperatures, several side reactions can occur, leading to impurities and reduced yield of the desired product. These include:
-
Disulfonation: The formation of naphthalenedisulfonic acids can occur, especially with prolonged reaction times or excess sulfonating agent.[7]
-
Sulfone formation: The reaction of naphthalenesulfonic acid with another naphthalene molecule can lead to the formation of sulfones.[4]
-
Degradation: High temperatures (above 100°C) can sometimes cause darkening and degradation of the product.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Loss of naphthalene starting material due to sublimation.[8] | - Employ a reactor designed to suppress sublimation.[8]- Consider using a high-boiling point, non-reactive solvent such as decalin to dissolve the naphthalene and reduce its volatility.[8] |
| Incomplete reaction. | - Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.- Increase the reaction time or temperature, depending on the desired isomer. | |
| Side reactions consuming starting material.[4] | - For the kinetic product, ensure the temperature does not exceed 80°C.- For the thermodynamic product, avoid excessively high temperatures that could lead to degradation. | |
| Incorrect Isomer Ratio | Incorrect reaction temperature. | - For naphthalene-1-sulfonic acid, maintain the temperature at or below 80°C.[4]- For naphthalene-2-sulfonic acid, ensure the temperature is maintained at 160°C or slightly above to allow for equilibration to the thermodynamic product.[2][3] |
| Insufficient reaction time for thermodynamic product. | - At 160°C, ensure a sufficient reaction time (e.g., 2-3 hours) for the reaction to reach equilibrium and favor the 2-isomer.[4] | |
| Product is Dark or Contains Impurities | Degradation of the product at high temperatures.[4] | - Avoid unnecessarily high temperatures or prolonged heating.- Consider purification methods such as recrystallization.[9] |
| Formation of sulfones or other side products. | - Optimize the molar ratio of sulfuric acid to naphthalene.- Lower the reaction temperature to minimize side reactions.[4] | |
| Difficulty Isolating the Product | The product is soluble in the reaction mixture. | - Pour the cooled reaction mixture over crushed ice to precipitate the naphthalenesulfonic acid.[4] |
| Isomeric impurities are co-precipitating. | - Utilize purification techniques such as fractional crystallization ("salting out") with sodium chloride to exploit the different solubilities of the sodium salts of the isomers.[10] Steam hydrolysis can also be used to selectively remove the less stable 1-isomer.[10] |
Quantitative Data Summary
| Parameter | Naphthalene-1-sulfonic acid (Kinetic Product) | Naphthalene-2-sulfonic acid (Thermodynamic Product) |
| Reaction Temperature | ~ 80°C[2][3][4] | ~ 160°C[2][3][4] |
| Reaction Time | Typically shorter (e.g., 1 hour)[4] | Typically longer to ensure equilibrium (e.g., 2-3 hours)[4] |
| Sulfonating Agent | Concentrated Sulfuric Acid (H₂SO₄)[8] | Concentrated Sulfuric Acid (H₂SO₄)[8] |
| Yield (Optimized) | - | Up to 98% with a specialized reactor to prevent sublimation.[8] |
Experimental Protocols
Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control) [4]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place the desired amount of naphthalene.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid while vigorously stirring, ensuring the internal temperature is maintained at or below 80°C.
-
Reaction: Stir the mixture at 80°C for approximately 1 hour.
-
Work-up: Carefully and slowly pour the reaction mixture over crushed ice. The naphthalene-1-sulfonic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated product by filtration. Wash the solid with a small amount of cold water and dry.
Synthesis of Naphthalene-2-sulfonic acid (Thermodynamic Control) [4]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the desired amount of naphthalene.
-
Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.
-
Reaction: Heat the mixture to 160°C and maintain this temperature with constant stirring for 2-3 hours to allow the reaction to reach equilibrium.
-
Work-up: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it over crushed ice.
-
Isolation: Collect the precipitated naphthalene-2-sulfonic acid by filtration. Wash the product with a saturated sodium chloride solution to help remove the more soluble 1-isomer, then dry.[4]
Visualizations
Caption: Experimental workflow for the temperature-controlled sulfonation of naphthalene.
Caption: Troubleshooting decision tree for optimizing naphthalene sulfonation.
References
- 1. quora.com [quora.com]
- 2. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 3. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Mechanism between naphthalene and I sulphuric acid | Filo [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. shokubai.org [shokubai.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
troubleshooting fluorescence quenching in experiments with Sodium 4-hydroxynaphthalene-1-sulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 4-hydroxynaphthalene-1-sulfonate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly fluorescence quenching, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical fluorescence properties of this compound?
This compound, also known as Neville and Winther's acid, exhibits intrinsic fluorescence. Based on studies of the acidic form (1-Naphthol-4-sulfonic acid), the compound has two primary excitation peaks around 280 nm and 370 nm, with an emission peak at approximately 434 nm.[1] These values can be influenced by the solvent, pH, and the presence of interacting molecules.
Q2: My fluorescence signal is much weaker than expected. What could be the cause?
A weak fluorescence signal can be due to a variety of factors, including incorrect instrument settings, low concentration, environmental effects, or the presence of quenching agents. It is also possible that the compound has degraded. A systematic troubleshooting approach, as outlined in the guides below, is recommended.
Q3: Can the pH of my solution affect the fluorescence of this compound?
Yes, the fluorescence of many naphthalene derivatives is pH-dependent. The protonation state of the hydroxyl group can alter the electronic structure of the molecule, thereby affecting its fluorescence intensity and emission wavelength. It is crucial to use a buffered solution to maintain a stable pH throughout your experiment.
Q4: What are some common molecules that can quench the fluorescence of this compound?
While specific quenchers for this compound are not extensively documented, common quenchers for naphthalene-based fluorophores include:
-
Dissolved Oxygen: A well-known collisional quencher.
-
Halide Ions: Iodide and bromide ions are effective quenchers.
-
Heavy Atoms: Can increase intersystem crossing, reducing fluorescence.
-
Electron-rich or Electron-deficient Molecules: Tryptophan and other amino acids have been shown to quench the fluorescence of some dyes.
Q5: Is this compound photostable?
Naphthalene sulfonates can be susceptible to photodegradation upon prolonged exposure to high-intensity light, which can lead to a decrease in fluorescence signal over time. It is advisable to minimize light exposure to your samples.
Troubleshooting Guide: Fluorescence Quenching
This guide provides a structured approach to identifying and resolving common issues related to fluorescence quenching in your experiments.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Spectrometer Settings | - Verify that the excitation and emission wavelengths are set correctly (Excitation ~280 nm or ~370 nm, Emission ~434 nm).[1] - Ensure the slit widths are appropriate for your sample concentration and instrument sensitivity. - Check that the detector gain is set to an optimal level. |
| Compound Degradation | - Prepare fresh solutions of this compound. - Store stock solutions protected from light and at a low temperature as recommended by the supplier. |
| Low Concentration | - Prepare a dilution series to determine the optimal concentration range for your experiment. |
| Solvent Effects | - The fluorescence of naphthalene derivatives is sensitive to solvent polarity. Highly polar solvents may lead to lower fluorescence intensity. If your experimental conditions allow, test solvents with different polarities. |
Issue 2: Gradual Decrease in Fluorescence Signal Over Time
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Reduce the intensity of the excitation light. - Minimize the sample's exposure time to the excitation source. - Use a photostability agent if compatible with your experiment. |
| Photodegradation | - Prepare fresh samples and protect them from light. Naphthalene sulfonates can undergo photodegradation. |
Issue 3: Abrupt or Significant Signal Loss Upon Addition of a Substance
| Possible Cause | Troubleshooting Steps |
| Presence of a Quencher | - Identify potential quenchers in your added substance (e.g., heavy atoms, aromatic residues). - Perform control experiments with the buffer and individual components of the added substance to isolate the quenching species. |
| Aggregation-Caused Quenching | - At high concentrations, fluorophores can aggregate, leading to self-quenching. - Measure the absorbance spectrum of your sample. A change in the shape of the spectrum at higher concentrations can indicate aggregation. - Perform a concentration-dependent fluorescence study to see if the emission intensity deviates from linearity at higher concentrations. |
| Change in pH | - Measure the pH of the solution after adding the new substance. - Ensure your buffer has sufficient capacity to handle the addition without a significant pH shift. |
Quantitative Data
The following tables provide illustrative data based on typical behavior of naphthalene sulfonic acid derivatives. The exact values for this compound may vary and should be determined experimentally.
Table 1: Effect of Solvent Polarity on Fluorescence Emission
| Solvent | Dielectric Constant (Approx.) | Relative Fluorescence Intensity (Arbitrary Units) |
| Dioxane | 2.2 | 100 |
| Ethanol | 24.5 | 75 |
| Water | 80.1 | 50 |
Data is illustrative and demonstrates the general trend of decreasing fluorescence intensity with increasing solvent polarity for many naphthalene-based probes.
Table 2: Illustrative Quenching Effect of Iodide Ions
| Quencher Concentration (mM) | Fluorescence Intensity (%) |
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
| 50 | 25 |
This table illustrates a typical dynamic quenching scenario. The actual quenching efficiency will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Basic Fluorescence Measurement of this compound
Objective: To determine the fluorescence excitation and emission spectra of this compound in a buffered solution.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectroscopy-grade water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in spectroscopy-grade water. Store this solution protected from light.
-
Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution in PBS (pH 7.4).
-
Blank Measurement: Record the fluorescence spectrum of the PBS buffer alone to account for any background signal.
-
Emission Spectrum:
-
Set the excitation wavelength to 370 nm.
-
Scan the emission spectrum from 400 nm to 600 nm.
-
Identify the wavelength of maximum emission.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the maximum determined in the previous step (approximately 434 nm).
-
Scan the excitation spectrum from 250 nm to 400 nm.
-
Identify the wavelengths of maximum excitation.
-
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectra.
Visualizations
Caption: Experimental workflow for basic fluorescence characterization.
References
improving the yield and purity of Sodium 4-hydroxynaphthalene-1-sulfonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Sodium 4-hydroxynaphthalene-1-sulfonate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple sulfonated isomers. - Polysulfonation. - Product loss during workup and purification. | - Reaction Time & Temperature: Ensure the reaction goes to completion by monitoring with techniques like TLC. Control the temperature carefully, as lower temperatures (e.g., 0-20°C) favor the formation of the 4-sulfonic acid isomer.[1] - Sulfonating Agent: Consider using chlorosulfonic acid, which can lead to higher yields.[1][2] - Molar Ratios: Use a controlled molar ratio of 1-naphthol to the sulfonating agent to minimize polysulfonation. Excess sulfonating agent can lead to di- and tri-sulfonated byproducts.[1][3] - Solvent Selection: Performing the sulfonation in an inert solvent where the product has low solubility can allow for direct isolation by filtration, improving yield.[2][3] |
| Low Purity of Final Product | - Presence of isomeric byproducts (e.g., Sodium 2-hydroxynaphthalene-1-sulfonate). - Unreacted 1-naphthol. - Presence of di- and tri-sulfonated byproducts. | - Isomer Control: Maintain a low reaction temperature to favor the kinetic product, 1-naphthol-4-sulfonic acid.[1][4] The 2-isomer is thermodynamically more stable and its formation is favored at higher temperatures.[4] - Purification Method: Employ efficient purification techniques. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be highly effective in achieving purities of over 99%.[5] Fractional salting out is a more traditional method.[3] - Inert Solvent Filtration: Synthesizing in a suitable inert solvent (e.g., 1,1,2-trichloroethane) allows the purer 4-sulfonic acid to precipitate and be collected by hot filtration.[2][3] |
| Difficulty in Separating Isomers | - Similar physical properties of the 2- and 4-isomers. | - Selective Precipitation: Utilize a solvent in which the 1-naphthol-4-sulfonic acid has significantly lower solubility than the 2-isomer at elevated temperatures (>50°C), allowing for separation by filtration.[2][3] - Chromatography: For high-purity applications, HSCCC is a proven method for separating these closely related isomers.[5] |
| Product is a Dark Color | - Oxidation of 1-naphthol or the product. - Formation of polymeric byproducts. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Temperature Control: Avoid excessive temperatures during the reaction and workup. - Decolorization: Use activated charcoal during the workup to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the sulfonation of 1-naphthol to maximize the yield of the 4-sulfonic acid isomer?
A1: Lower temperatures, typically between -20°C and +20°C, favor the formation of 1-naphthol-4-sulfonic acid, which is the kinetically controlled product.[1] As the temperature increases, the formation of the thermodynamically more stable 1-naphthol-2-sulfonic acid becomes more prevalent.[1][4]
Q2: Which sulfonating agent is best for this synthesis?
A2: While sulfuric acid and oleum are commonly used, chlorosulfonic acid can offer superior yields and purity.[1][2] This is partly because the byproduct, HCl, is a gas and is easily removed from the reaction mixture.
Q3: How can I minimize the formation of polysulfonated byproducts?
A3: To reduce the formation of di- and tri-sulfonic acids, it is crucial to control the stoichiometry of the reactants. Using a significant excess of the sulfonating agent (e.g., ≥ 2.0 equivalents of SO₃) will increase the likelihood of polysulfonation.[1][3]
Q4: What is the most effective method for purifying this compound to a high degree of purity (>99%)?
A4: High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be a highly effective method for the preparative purification of this compound, achieving purities of over 99%.[5] This technique is a liquid-liquid partition method that avoids the use of a solid support.[5]
Q5: Can the use of a solvent improve the purity of the product?
A5: Yes, performing the sulfonation in an inert solvent in which the desired 1-naphthol-4-sulfonic acid has low solubility at temperatures above 50°C can significantly improve purity. This allows for the direct filtration of the product from the hot reaction mixture, leaving the more soluble isomeric byproducts in the mother liquor.[2][3] Suitable solvents include halogenated aliphatic hydrocarbons and some aromatic hydrocarbons.[1][2]
Experimental Protocols
Sulfonation of 1-Naphthol using Chlorosulfonic Acid in an Inert Solvent
This protocol is based on methods described in patent literature aimed at producing high-purity 1-naphthol-4-sulfonic acid.[2][3]
Materials:
-
1-Naphthol
-
Chlorosulfonic acid
-
1,1,2-Trichloroethane (or another suitable inert solvent)
-
Sodium chloride
-
Sodium hydroxide
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, suspend 73g of 1-naphthol in 300 ml of 1,1,2-trichloroethane.
-
While maintaining the temperature at approximately 50°C, add 60g of chlorosulfonic acid dropwise.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 4 hours.
-
Filter the hot reaction mixture to separate the precipitated 1-naphthol-4-sulfonic acid.
-
Wash the filter cake with hot 1,1,2-trichloroethane to remove the mother liquor containing soluble impurities.
-
The resulting filter cake of 1-naphthol-4-sulfonic acid can be converted to the sodium salt by dissolving it in water and neutralizing with a sodium hydroxide solution.
-
The this compound can then be precipitated by the addition of sodium chloride (salting out), filtered, and dried.
Purification of this compound by HSCCC
This protocol is a summary of the method described for the high-purity purification of a commercial sample.[5]
Materials:
-
"Practical" or "Technical" grade this compound (~70-85% purity)
-
n-Butanol
-
Water (HPLC-grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of n-butanol and water in a 1:1 (v/v) ratio. Acidify the mixture with 0.2% (v/v) of TFA. Equilibrate the mixture in a separatory funnel and separate the upper organic phase and the lower aqueous phase before use.
-
HSCCC Operation:
-
Use a high-speed counter-current chromatograph.
-
Fill the column with the organic (upper) phase as the stationary phase.
-
Dissolve the crude this compound in a suitable amount of the solvent system.
-
Inject the sample into the chromatograph.
-
Pump the aqueous (lower) phase through the column as the mobile phase at a defined flow rate.
-
Monitor the effluent using a UV detector.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of the desired compound. Analyze the purity of the collected fractions using HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in the synthesis of this compound.
References
- 1. sodium;4-hydroxynaphthalene-1-sulfonate | Benchchem [benchchem.com]
- 2. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 3. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling guidelines to prevent degradation of Sodium 4-hydroxynaphthalene-1-sulfonate
Technical Support Center: Sodium 4-hydroxynaphthalene-1-sulfonate
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage & Stability
Q1: What are the ideal storage conditions for this compound?
A: To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is recommended to store it at room temperature.[1] The material is known to be hygroscopic, light-sensitive, and air-sensitive, so protection from moisture, direct sunlight, and air is crucial.[2]
Q2: My powder has changed color from off-white to pink/purple. What does this mean?
A: A color change from its typical off-white or grey-pink appearance to red, pink, or purple is a sign of degradation.[1] This can be accelerated by exposure to light, especially when the compound is moist.[4] If you observe a significant color change, the product's purity may be compromised, and it may not be suitable for sensitive experiments.
Q3: How long can I store the compound before it degrades?
Handling & Safety
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A: When handling this compound, which is typically a powder, you should wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator with a dust filter is necessary to avoid respiratory irritation.[1][2]
Q5: What are the primary hazards associated with this chemical?
A: This chemical is known to cause skin and serious eye irritation.[1][2] Inhalation of the dust may cause respiratory irritation.[1] Always handle the compound in a well-ventilated area or under a chemical fume hood to minimize exposure.[1][2]
Q6: What materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2] It should also be segregated from alkalis and chemicals that are easily decomposed by acids, such as cyanides, sulfides, and carbonates.[4]
Troubleshooting Experimental Issues
Q7: I'm getting inconsistent results in my experiments. Could it be related to the degradation of my this compound?
A: Yes, inconsistent results can be a symptom of using a degraded reagent. Degradation can lead to the presence of impurities, which may interfere with your reactions or assays. Visually inspect the compound for color changes. If degradation is suspected, it is best to use a new, unopened container of the reagent to verify if that resolves the inconsistency.
Q8: What should I do in the event of a spill?
A: For small spills, you should wear appropriate PPE, clean up the powder using dry methods (e.g., sweeping), and avoid generating dust.[2][4] Place the spilled material into a suitable, labeled container for disposal.[2][4] For large spills, evacuate the area, ensure adequate ventilation, and prevent the powder from entering drains.[4]
Q9: How should I dispose of waste or degraded this compound?
A: Waste material must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of in an approved waste disposal plant.[1] Do not mix it with other waste and leave it in its original container if possible.
Data Presentation
Table 1: Storage and Handling Guidelines Summary
| Parameter | Guideline | Rationale | Citations |
| Temperature | Store at room temperature. | To maintain chemical stability. | [1] |
| Humidity | Keep in a dry place; the compound is hygroscopic. | To prevent moisture absorption which can accelerate degradation. | |
| Light | Protect from direct sunlight; light-sensitive. | To prevent light-induced degradation and color change. | [2][4] |
| Atmosphere | Store in a tightly sealed container; air-sensitive. | To prevent oxidation and reaction with atmospheric components. | [1][2] |
| Ventilation | Handle in a well-ventilated area or fume hood. | To minimize inhalation of dust and prevent respiratory irritation. | [1][2] |
| PPE | Gloves, safety goggles, lab coat, respirator (if dust is generated). | To prevent skin, eye, and respiratory tract contact. | [1][2][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, alkalis. | To avoid potentially hazardous chemical reactions. | [2][4] |
Experimental Protocols
Protocol 1: Visual Inspection for Degradation
Objective: To qualitatively assess the integrity of this compound before experimental use.
Methodology:
-
Prepare a Controlled Environment: Perform the inspection in a well-lit area, preferably under a fume hood to control dust.
-
Sample Comparison: If available, use a new, unopened container of the same lot number as a reference standard.
-
Color Assessment: Carefully open the container of the test sample. Dispense a small amount onto a clean, white, chemically resistant surface (e.g., a ceramic weighing boat).
-
Visual Comparison: Observe the color of the test sample. The powder should be off-white to grey-pink.[4] Compare its color to the reference standard if available.
-
Identify Signs of Degradation: Look for any deviation from the expected color. The presence of pink, red, or purple hues is a strong indicator of degradation.[1]
-
Record Observations: Document the color and appearance of the sample in your lab notebook. If significant color change is observed, the material should be flagged as potentially degraded and unsuitable for sensitive applications.
Visualizations
Caption: Workflow for preventing chemical degradation.
References
Technical Support Center: Resolving Irreversible Adsorption in Chromatographic Purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with irreversible adsorption during chromatographic purification. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of irreversible adsorption in my chromatography run?
A1: Several indicators may suggest irreversible adsorption of your analyte to the stationary phase. These include:
-
Low or no recovery of the analyte: The most direct sign is the partial or complete loss of your target molecule.
-
Poor peak shape: You might observe significant peak tailing, where the back half of the peak is drawn out. In severe cases, peaks may be broad or split.[1]
-
Decreased column efficiency: A noticeable loss in the number of theoretical plates and poor resolution between peaks can occur.
-
Changes in retention time: While not always indicative of irreversible adsorption, a drift in retention times, especially a decrease, can be a symptom.[2]
-
Increased backpressure: Contaminants from the sample matrix strongly adsorbing to the column can lead to a gradual or sudden increase in system pressure.
Q2: What are the primary causes of irreversible adsorption?
A2: Irreversible adsorption is primarily caused by strong, non-specific interactions between the analyte and the stationary phase or other components of the chromatography system. Key causes include:
-
Strong Analyte-Stationary Phase Interactions: Certain analytes can have a very high affinity for the stationary phase, leading to strong, sometimes irreversible, binding. For example, molecules with multiple carboxylate or phosphate groups can interact strongly with metal oxides like zirconia or titania present in some stationary phases.[3]
-
Sample Matrix Components: Complex sample matrices containing lipids, proteins, or other highly retained substances can foul the column. These components can adsorb to the stationary phase and create active sites for the irreversible binding of the target analyte.
-
Inappropriate Mobile Phase Conditions: The pH and composition of the mobile phase play a crucial role in analyte retention. An unsuitable pH can lead to the ionization state of the analyte or stationary phase changing in a way that promotes strong, irreversible interactions.[4][5][6] Similarly, an insufficient concentration of the organic modifier in the mobile phase may not be strong enough to elute strongly bound compounds.
-
Secondary Interactions: Residual silanol groups on silica-based columns can lead to strong, undesirable interactions with basic compounds, causing peak tailing and potential irreversible adsorption.[7]
Q3: How can I prevent irreversible adsorption from occurring in the first place?
A3: Proactive measures are the most effective way to combat irreversible adsorption:
-
Thorough Sample Preparation: This is a critical step to remove interfering substances before they are introduced to the column. Techniques like protein precipitation, solid-phase extraction (SPE), and filtration can significantly reduce matrix effects.[8][9][10]
-
Use of Guard Columns: A guard column, placed before the analytical column, can trap strongly retained and particulate matter, sacrificing itself to protect the more expensive analytical column.
-
Optimize Mobile Phase Conditions:
-
pH: Adjust the mobile phase pH to a value that is at least 1-2 pH units away from the analyte's pKa to ensure it is in a single, stable ionic form (either fully ionized or fully unionized).[6] This minimizes the chances of mixed ionic populations that can lead to poor peak shape and strong adsorption.
-
Organic Modifier: Ensure the concentration of the organic modifier is sufficient to elute all components of the sample. A gradient elution, which gradually increases the organic modifier concentration, is often effective for complex samples with a wide range of hydrophobicities.
-
-
Column Choice: Select a column with a stationary phase that is appropriate for your analyte and sample matrix. For example, if working with basic compounds prone to interacting with silanols, consider using an end-capped column or a polymer-based column.
Troubleshooting Guides
Guide 1: My analyte is not eluting from the column (complete loss). What should I do?
If your analyte is completely lost, it is likely strongly and irreversibly bound to the column. Here is a step-by-step troubleshooting workflow:
Guide 2: I'm observing severe peak tailing and low recovery. How can I improve this?
Peak tailing and low recovery are often signs of secondary interactions or strong adsorption. This guide provides a logical approach to resolving this issue.
Data on Mobile Phase Effects on Analyte Recovery
The composition of the mobile phase, particularly its pH and the concentration of the organic modifier, can significantly impact the recovery of analytes prone to irreversible adsorption.
Effect of Mobile Phase pH on Analyte Recovery
The ionization state of an analyte, which is controlled by the mobile phase pH, is a critical factor in its retention and recovery. For ionizable compounds, adjusting the pH can dramatically alter their interaction with the stationary phase.[4][5][6]
| Mobile Phase pH Relative to Analyte pKa | Analyte State | Expected Impact on Recovery in Reversed-Phase Chromatography |
| pH << pKa (for an acidic analyte) | Predominantly unionized (neutral) | Higher retention, but generally good recovery as hydrophobic interactions dominate. |
| pH ≈ pKa | Mixture of ionized and unionized forms | Potential for poor peak shape (splitting or broadening) and lower recovery due to mixed-mode interactions.[1][6] |
| pH >> pKa (for an acidic analyte) | Predominantly ionized (charged) | Lower retention and often improved recovery as the more polar, charged form has less affinity for the nonpolar stationary phase. |
| pH >> pKa (for a basic analyte) | Predominantly unionized (neutral) | Higher retention and potentially lower recovery if strong hydrophobic interactions lead to irreversible adsorption. |
| pH << pKa (for a basic analyte) | Predominantly ionized (charged) | Lower retention and typically better recovery due to increased polarity. |
Note: The optimal pH for recovery will depend on the specific analyte and stationary phase chemistry.
Effect of Organic Modifier Concentration on Protein Recovery in Hydrophobic Interaction Chromatography (HIC)
In HIC, adding a low concentration of an organic modifier to the mobile phase can sometimes improve the recovery of very hydrophobic proteins. However, high concentrations can lead to protein denaturation.[11]
| Organic Modifier (Isopropanol) Concentration | Effect on Hydrophobic Protein Recovery in HIC | Potential Issues |
| 0% | May result in incomplete recovery of the most hydrophobic proteins. | Low yield for certain analytes. |
| 5-15% | Can improve the recovery of highly hydrophobic proteins by reducing strong interactions with the stationary phase.[11] | This range often represents an optimal balance for recovery without causing significant denaturation. |
| > 20-30% | May lead to protein denaturation, transitioning the separation mechanism from HIC to reversed-phase like conditions.[11] | Denaturation can cause loss of biological activity and aggregation, leading to poor recovery and column fouling. |
Experimental Protocols
Protocol 1: General Column Cleaning and Regeneration for Reversed-Phase Columns
This protocol is intended for cleaning reversed-phase columns that have become contaminated with strongly adsorbed sample components.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade dichloromethane or hexane (optional, for highly nonpolar contaminants)
Procedure:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Reverse the column direction (if permissible by the manufacturer; not recommended for columns with particle sizes < 2 µm). This allows for more effective flushing of contaminants from the column inlet.
-
Flush with mobile phase without buffer: Wash the column with 10-20 column volumes of the mobile phase composition but without any salts (e.g., a water/organic mixture).
-
Flush with 100% organic solvent: Wash with 20-30 column volumes of 100% methanol or acetonitrile.
-
(Optional) Stronger solvent wash: If contamination persists, flush with 20-30 column volumes of 75% acetonitrile / 25% isopropanol. For very nonpolar contaminants, a sequence of 100% isopropanol, followed by 100% dichloromethane or hexane, and then back to 100% isopropanol can be used.
-
Re-equilibrate the column: Flush with the initial mobile phase (with buffer) until the baseline is stable.
-
Reconnect the column to the detector in the correct flow direction.
Protocol 2: Cleaning Protocol for Ion-Exchange Chromatography (IEX) Columns
This protocol is designed to remove common contaminants and precipitated proteins from IEX columns.
Materials:
-
High-purity water
-
2 M Sodium Chloride (NaCl)
-
1 M Sodium Hydroxide (NaOH)
-
Pepsin solution (1 mg/mL in 0.5 M NaCl, 0.1 M acetic acid) - for precipitated proteins
Procedure for Common Contaminants:
-
Reverse the column flow direction.
-
Wash with high salt: Flush the column with at least 2 column volumes of 2 M NaCl.[12]
-
Wash with base: Flush with at least 4 column volumes of 1 M NaOH.[12]
-
Repeat high salt wash: Flush again with at least 2 column volumes of 2 M NaCl.[12]
-
Rinse with water: Wash with high-purity water until the eluent pH is neutral and the UV baseline is stable.
-
Re-equilibrate: Flush with the starting buffer until the pH and conductivity are stable.
Procedure for Precipitated Proteins:
-
Inject pepsin solution: Inject one column volume of the pepsin solution.[12]
-
Incubate: Stop the flow and let the column sit overnight at room temperature or for one hour at 37°C.[12]
-
Rinse with water: Flush with at least 2 column volumes of high-purity water.
-
Re-equilibrate: Flush with the starting buffer.
Protocol 3: Sample Preparation - Protein Precipitation
This is a general protocol for removing the bulk of proteins from a biological sample before chromatographic analysis.
Materials:
-
Sample (e.g., plasma, serum)
-
Precipitating solvent (e.g., cold acetonitrile, methanol, or acetone)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot sample: Pipette a known volume of your sample into a clean microcentrifuge tube.
-
Add precipitating solvent: Add 3-5 volumes of the cold precipitating solvent to the sample. For example, for 100 µL of plasma, add 300-500 µL of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate/Cool: Allow the mixture to stand for 10-30 minutes at a low temperature (e.g., 4°C or on ice) to promote further protein precipitation.
-
Centrifuge: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Collect supernatant: Carefully pipette the supernatant, which contains your analyte, into a clean tube or HPLC vial for analysis. Avoid disturbing the protein pellet.
Protocol 4: Sample Preparation - Solid-Phase Extraction (SPE)
This protocol provides a general workflow for using SPE to clean up a sample and/or concentrate the analyte of interest.
Materials:
-
SPE cartridge with appropriate sorbent chemistry
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent
-
Elution solvent
-
Sample, pre-treated as necessary (e.g., pH adjusted)
Procedure:
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1-2 column volumes of a solvent that mimics the sample matrix (e.g., water or a specific buffer) to prepare the sorbent for the sample. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding of the analyte to the sorbent.
-
Washing: Pass 1-3 mL of a wash solvent through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to remove impurities but not elute the analyte of interest.
-
Elution: Elute the analyte of interest from the sorbent using a small volume of a strong elution solvent that disrupts the analyte-sorbent interaction.
-
Post-Elution Processing (Optional): The eluate can be evaporated and reconstituted in a solvent compatible with the chromatography system if further concentration is needed.
References
- 1. Protein Precipitation Methods for Proteomics [biosyn.com]
- 2. biotage.com [biotage.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 6. inacom.nl [inacom.nl]
- 7. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
stability issues of Sodium 4-hydroxynaphthalene-1-sulfonate in acidic versus alkaline conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Sodium 4-hydroxynaphthalene-1-sulfonate in acidic and alkaline conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Rapid degradation of this compound observed under acidic conditions.
-
Question: My solution of this compound is showing significant degradation shortly after acidification. How can I minimize this?
-
Answer: The sulfonic acid group of naphthalenesulfonic acids is susceptible to hydrolysis under acidic conditions, particularly at elevated temperatures. The rate of this hydrolysis is dependent on both pH and temperature. To minimize degradation, consider the following:
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Avoid heating acidic solutions of the compound unless required for a specific reaction.
-
pH Adjustment: Use the least acidic conditions necessary for your experiment. A less concentrated acid or a buffer system to maintain a specific pH can help control the degradation rate.
-
Time Sensitivity: Prepare acidic solutions of this compound immediately before use and minimize the time the compound is exposed to acidic conditions.
-
Issue: Inconsistent results in stability studies under alkaline conditions.
-
Question: I am observing variable degradation rates for this compound in my alkaline stability studies. What could be the cause?
-
Answer: While generally more stable in alkaline conditions compared to acidic ones, other factors can influence the degradation of this compound. Inconsistency can arise from:
-
Oxidation: The hydroxyl group on the naphthalene ring can be susceptible to oxidation, which can be accelerated at higher pH. Ensure your solutions are deoxygenated, and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a contributing factor.
-
Metal Ion Contamination: Trace metal ions can catalyze degradation reactions. Use high-purity solvents and reagents to minimize this effect.
-
Light Exposure: Photodegradation can occur. Protect your solutions from light, especially if the experiments are conducted over extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in acidic and alkaline conditions?
-
A1: Under strong acidic conditions, the primary degradation pathway is likely the hydrolysis of the sulfonic acid group to yield 1-naphthol. In alkaline conditions, degradation may be initiated by the oxidation of the hydroxyl group, potentially leading to the formation of quinone-like structures and subsequent ring-opening products.
Q2: How can I monitor the stability of this compound and quantify its degradation?
-
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1] This involves developing an HPLC method that can separate the parent compound from its degradation products. Quantification is achieved by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants over time.
Q3: What are typical conditions for a forced degradation study of this compound?
-
A3: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability.[2][3] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[2]
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[2]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Exposure to UV and visible light.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures.
-
Data Presentation
Table 1: Illustrative Degradation of this compound under Acidic Conditions
| Acid Concentration (HCl) | Temperature (°C) | Time (hours) | Remaining Parent Compound (%) |
| 0.1 M | 25 | 24 | 95.2 |
| 0.1 M | 60 | 6 | 82.5 |
| 1 M | 25 | 24 | 88.7 |
| 1 M | 60 | 6 | 65.1 |
Note: The data presented in this table is illustrative and intended for demonstrative purposes only. Actual degradation rates will vary based on specific experimental conditions.
Table 2: Illustrative Degradation of this compound under Alkaline Conditions
| Base Concentration (NaOH) | Temperature (°C) | Time (hours) | Remaining Parent Compound (%) |
| 0.1 M | 25 | 24 | 99.1 |
| 0.1 M | 60 | 6 | 97.8 |
| 1 M | 25 | 24 | 98.5 |
| 1 M | 60 | 6 | 95.3 |
Note: The data presented in this table is illustrative and intended for demonstrative purposes only. Actual degradation rates will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 6 hours).
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Sample Analysis: Dilute the neutralized solution to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Control Sample: Prepare a control sample by adding an equal volume of water instead of HCl and subject it to the same conditions.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between the parent compound and its degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The peak areas of the parent compound and any degradation products are integrated to determine the percentage of degradation.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
refining experimental protocols for the use of Sodium 4-hydroxynaphthalene-1-sulfonate in saline solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for the use of Sodium 4-hydroxynaphthalene-1-sulfonate in saline solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound, also known as Sodium 1-naphthol-4-sulfonate or Neville Winther Acid sodium salt, is a water-soluble aromatic organic compound.[1] In research and drug development, its derivatives are explored for various applications, including:
-
Fluorescent Probes: Due to their environmentally sensitive fluorescence, naphthalenesulfonate derivatives are used to study protein binding and conformational changes.
-
Enzyme Inhibition Assays: Some derivatives have shown inhibitory effects on enzymes, making them useful for screening potential drug candidates.[2]
-
Antimicrobial and Anticancer Research: Structurally related compounds have been investigated for their potential as antimicrobial and anticancer agents.[2][3]
-
Cell-Based Assays: It and its derivatives can be used in cell-based assays to assess cytotoxicity or other cellular responses.[4]
Q2: Is this compound stable in standard saline buffers like Phosphate Buffered Saline (PBS)?
A2: Yes, this compound is generally stable in aqueous solutions, including PBS.[5] PBS itself is a very stable buffer, especially when sterile, and can be stored for extended periods.[6] However, the stability of the compound in solution can be affected by factors such as pH, temperature, and light exposure. For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C and protected from light.
Q3: I'm observing precipitation when dissolving this compound in my saline solution. What could be the cause?
A3: This phenomenon is likely due to the "salting out" effect. While the compound is water-soluble, its solubility can decrease significantly in the presence of high concentrations of salts like sodium chloride (NaCl). In fact, adding NaCl is a method used to precipitate it from aqueous solutions.[4][7] The common ion effect can also play a role, reducing the solubility of a salt when a solution already contains an ion in common with the salt.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete Dissolution or Precipitation in Saline Buffers
-
Symptom: The compound does not fully dissolve, or a precipitate forms after initial dissolution in saline solutions (e.g., PBS, Normal Saline).
-
Root Cause Analysis and Solutions:
Potential Cause Explanation Recommended Solution "Salting Out" Effect High salt concentrations in the buffer reduce the solubility of the compound. - Prepare a concentrated stock solution in deionized water or a low-salt buffer first, then dilute it to the final concentration in your saline solution.- If possible, reduce the salt concentration of your experimental buffer. pH of the Solution The solubility of naphthalenesulfonates can be pH-dependent. The sulfonic acid group is generally ionized over a wide pH range, but extreme pH values could affect solubility.[8] - Ensure the pH of your saline buffer is within a neutral range (pH 6.8-7.4).- Adjust the pH of the solution after dissolving the compound, if necessary. Low Temperature Dissolution may be slower at lower temperatures. - Gently warm the solution while stirring. Avoid excessive heat, which could degrade the compound. High Concentration The desired concentration may exceed the solubility limit in the specific saline solution. - Lower the final concentration of the compound in your experiment.- Refer to the solubility data table below for guidance.
Issue 2: Inconsistent Fluorescence Readings
-
Symptom: Fluorescent measurements are not reproducible across experiments.
-
Root Cause Analysis and Solutions:
Potential Cause Explanation Recommended Solution pH Fluctuation The fluorescence of many probes is pH-sensitive. Small changes in buffer pH can alter readings. - Use a well-buffered solution and verify the pH before each experiment.- Be aware that the pH of phosphate buffers can change with temperature.[9] Photobleaching Prolonged exposure to excitation light can cause the fluorophore to lose its fluorescence. - Minimize the exposure time to the excitation source.- Use an anti-fade reagent if compatible with your assay. Interaction with Buffer Components Components of the saline solution may quench or enhance fluorescence. - Run control experiments with the compound in different buffers to identify any matrix effects.
Data Presentation
Table 1: Estimated Solubility of this compound in Aqueous NaCl Solutions at 25°C
| NaCl Concentration (M) | Estimated Solubility (mg/mL) | Observations |
| 0 (Deionized Water) | > 200 | Highly soluble |
| 0.15 (Physiological Saline) | 50 - 100 | Moderately soluble, may require stirring/gentle warming |
| 0.5 | 10 - 25 | Lower solubility, precipitation likely at higher concentrations |
| 1.0 | < 5 | Poorly soluble, significant precipitation expected |
Note: These are estimated values for illustrative purposes. Actual solubility may vary based on purity, pH, and temperature.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions in Saline Buffer
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in deionized water to create a concentrated stock solution (e.g., 100 mg/mL). Use a vortex mixer or sonicator to aid dissolution if necessary.
-
Sterile filter the stock solution through a 0.22 µm filter if it will be used in cell culture.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Prepare a Working Solution in Saline Buffer:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your pre-warmed saline buffer (e.g., PBS).
-
For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of PBS.
-
Gently mix the solution and visually inspect for any precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Protocol 2: General Cell-Based Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution, if any) and a positive control for cytotoxicity.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
References
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
methods for removing impurities from commercially available Sodium 4-hydroxynaphthalene-1-sulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercially available Sodium 4-hydroxynaphthalene-1-sulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
Commercially available this compound, often referred to as Neville and Winther's acid sodium salt, is typically sold in "technical" or "practical" grades with purities ranging from approximately 70% to 85%.[1][2] Some suppliers may offer grades with around 85.0+% purity.
Q2: What are the common impurities found in commercial this compound?
Common impurities can include isomeric compounds such as 1-naphthol-2-sulfonic acid and 1-naphthol-2,4-disulfonic acid.[3][4] Unreacted starting materials and byproducts from the synthesis process, such as inorganic salts, may also be present.[5]
Q3: Why is it necessary to purify commercial this compound for certain applications?
For applications requiring high purity, such as in the development of analytical HPLC methods or as an intermediate in the synthesis of pharmaceuticals and high-performance dyes, the impurities present in technical grade material can interfere with results and reactions.[1][2][6] Therefore, purification is crucial to obtain accurate and reliable outcomes.
Troubleshooting Guides
Issue: Low Purity Despite Attempted Recrystallization
Possible Cause 1: Unsuitable Solvent System. this compound is highly soluble in water, which can make recrystallization challenging and may lead to low recovery.[3][7]
Troubleshooting Steps:
-
Salting Out: Instead of traditional recrystallization, consider precipitating the sodium salt from an aqueous solution by adding a saturated solution of sodium chloride (brine).[4] This can help to selectively crystallize the desired product.
-
Solvent Screening: Experiment with mixed solvent systems. While highly soluble in water, its solubility in alcohols is lower. A water-alcohol mixture might provide a suitable medium for recrystallization.
Possible Cause 2: Supersaturation. Aqueous solutions of sodium naphthalene sulfonates can form supersaturated solutions, preventing complete crystallization.[5]
Troubleshooting Steps:
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Agitation: Vigorous and prolonged stirring can sometimes initiate crystallization from a supersaturated solution.[5]
Issue: Inefficient Purification with High-Speed Counter-Current Chromatography (HSCCC)
Possible Cause 1: Incorrect Solvent System Composition. The separation efficiency of HSCCC is highly dependent on the partition coefficient (K) of the target compound in the biphasic solvent system. An inappropriate solvent system will result in poor separation.
Troubleshooting Steps:
-
Verify Solvent System: For the purification of this compound, a recommended solvent system consists of n-butanol and water (1:1 v/v), acidified with 0.2% trifluoroacetic acid (TFA).[1][2]
-
Equilibrate Phases: Ensure the two phases of the solvent system are thoroughly equilibrated in a separatory funnel before use. The upper organic phase should be used as the stationary phase and the lower aqueous phase as the mobile phase.[1]
Possible Cause 2: Sample Overloading. Exceeding the capacity of the HSCCC column can lead to broad, overlapping peaks and poor separation.
Troubleshooting Steps:
-
Reduce Sample Load: If peak resolution is poor, try reducing the amount of crude sample injected into the column. Successful purifications have been reported with sample loads of 0.55 g and 1.00 g.[1][2]
-
Optimize Flow Rate: Adjust the flow rate of the mobile phase. A lower flow rate can sometimes improve resolution, but will also increase the run time.
Quantitative Data Summary
The following table summarizes the quantitative data from a successful purification of "practical" grade this compound using High-Speed Counter-Current Chromatography (HSCCC).[1][2]
| Parameter | Value |
| Starting Material | |
| Grade | "Practical" Grade |
| Initial Purity | ~70-85% |
| Purification Method | |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) |
| Solvent System | n-butanol/water (1:1), 0.2% TFA |
| Results | |
| Final Purity | > 99% |
| Yield (from 0.55 g crude) | 320 mg |
| Yield (from 1.00 g crude) | 485 mg |
Experimental Protocols
High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
This protocol is adapted from a published method for the preparative purification of "practical" grade this compound.[1][2]
1. Materials:
-
"Practical" grade this compound (~70-85% purity)
-
n-Butanol (A.C.S.-reagent grade)
-
Water (HPLC-solvent grade)
-
Trifluoroacetic acid (TFA, ≥98%)
2. Preparation of the Two-Phase Solvent System:
-
Mix equal volumes of n-butanol and water (e.g., 500 ml each).
-
Add trifluoroacetic acid to a final concentration of 0.2% (v/v). This will bring the pH of the solvent system to approximately 1.6.
-
Thoroughly equilibrate the mixture in a separatory funnel by vigorous shaking.
-
Allow the phases to separate completely.
-
Separate the upper organic phase (stationary phase) and the lower aqueous phase (mobile phase) for use in the HSCCC instrument.
3. Sample Preparation:
-
Dissolve a known amount of the crude this compound (e.g., 0.55 g or 1.00 g) in a suitable volume of the solvent system (a mixture of the upper and lower phases can be used for dissolution).
4. HSCCC Instrument Setup and Operation:
-
Fill the HSCCC column with the stationary phase (upper organic phase).
-
Set the rotational speed of the centrifuge.
-
Pump the mobile phase (lower aqueous phase) through the column at a specific flow rate.
-
Once the system has reached hydrodynamic equilibrium (i.e., the mobile phase is eluting from the column outlet and a stable retention of the stationary phase is achieved), inject the prepared sample.
-
Monitor the effluent using a UV detector (e.g., at 240 nm).
-
Collect fractions as the peaks elute.
5. Post-Purification Analysis:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as HPLC, UV spectroscopy, and mass spectrometry.[2]
Visualizations
Caption: Workflow for the purification of this compound using HSCCC.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Naphthol-4-sulfonic acid | 84-87-7 [chemicalbook.com]
- 4. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 5. US2568154A - Crystallization of sodium naphthalene beta sulfonates - Google Patents [patents.google.com]
- 6. sodium;4-hydroxynaphthalene-1-sulfonate | Benchchem [benchchem.com]
- 7. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Fluorescence Detection of Naphthalenesulfonates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fluorescence detection of naphthalenesulfonates. Our goal is to help you enhance your signal-to-noise ratio and obtain high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are naphthalenesulfonates and why are they used as fluorescent probes?
A1: Naphthalenesulfonates are a class of organic compounds that exhibit fluorescence, meaning they can absorb light at a specific wavelength and emit it at a longer wavelength.[1] Their rigid, planar structure and large π-electron conjugated system contribute to high fluorescence quantum yields and excellent photostability.[1] This makes them valuable as fluorescent probes in various applications, including studying protein conformation, membrane dynamics, and as tracers in geothermal reservoirs.[2][3][4]
Q2: What is the "inner filter effect" and how can it affect my measurements?
A2: The inner filter effect is the loss of fluorescence intensity due to the absorption of excitation or emission light by the sample itself, particularly at high concentrations.[5][6] This can lead to a non-linear relationship between concentration and fluorescence intensity, distorting results.[7][8] To mitigate this, it is recommended to work with dilute solutions where the absorbance at the excitation wavelength is low (typically < 0.1) or use correction factors if high concentrations are necessary.[6][9]
Q3: What is photobleaching and how can I minimize it?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of signal.[10][11][12] Key factors that accelerate photobleaching include high excitation light intensity, prolonged exposure, and the presence of reactive oxygen species.[10] To minimize photobleaching, you can reduce the excitation light intensity, limit exposure time, and use antifade reagents.[10][13]
Q4: How does solvent polarity affect the fluorescence of naphthalenesulfonates?
A4: The fluorescence of many naphthalenesulfonate derivatives is highly sensitive to the polarity of their microenvironment.[14] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum and may also affect the fluorescence quantum yield.[14][15] This property is often exploited to probe hydrophobic regions of proteins and membranes.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the fluorescence detection of naphthalenesulfonates.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on your instrument are set to the optimal values for your specific naphthalenesulfonate derivative. Consult the literature or manufacturer's data for the correct excitation and emission maxima.[16] |
| Low Probe Concentration | Ensure the concentration of your naphthalenesulfonate probe is sufficient for detection. If the signal is still low, consider carefully increasing the concentration, being mindful of the inner filter effect at higher concentrations.[13] |
| Quenching | Identify and remove potential quenchers from your sample. Dissolved oxygen is a common quencher and can be removed by degassing the solvent.[13] Other quenchers can include heavy atoms or certain metal ions.[13] |
| Incorrect pH | The fluorescence of some naphthalenesulfonates can be pH-dependent. Ensure your buffer system maintains a stable pH within the optimal range for your probe.[13] |
| Instrumental Issues | Check the instrument's lamp or laser source for proper function and alignment. Ensure the detector (e.g., photomultiplier tube) is functioning correctly and the gain is set appropriately.[17] |
Issue 2: High Background Signal (Low Signal-to-Noise Ratio)
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Autofluorescence from the sample matrix (e.g., cells, media, or solvents) can contribute to high background. Run a blank sample (without the naphthalenesulfonate probe) to assess the level of autofluorescence.[18][19] Consider using a medium with lower intrinsic fluorescence or subtracting the blank spectrum from your sample spectrum.[19] |
| Light Source Bleed-through | Ensure that your emission filter effectively blocks the excitation light. Using high-quality bandpass filters can significantly reduce background noise.[20] |
| Raman Scattering | The solvent itself can produce a Raman scattering peak that may interfere with your fluorescence signal, especially at high sensitivity settings. To distinguish Raman scatter from fluorescence, change the excitation wavelength; the Raman peak will shift, while the fluorescence peak will not.[21] Running a solvent blank is crucial to identify these peaks.[21] |
| Contaminated Cuvettes or Plates | Thoroughly clean your cuvettes or use new, clean microplates to avoid background fluorescence from contaminants. |
| Non-specific Binding | In applications involving biological samples, the probe may bind non-specifically to other components, leading to a high background. Optimize washing steps to remove unbound probe.[10] |
Quantitative Data
The following tables summarize key quantitative data for commonly used naphthalenesulfonate derivatives to aid in experimental design and troubleshooting.
Table 1: Excitation and Emission Maxima of Selected Naphthalenesulfonates
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment |
| 1-Naphthalene Monosulfonate (1-NMS) | ~280 | ~335 | Water |
| 2-Naphthalene Monosulfonate (2-NMS) | ~275 | ~345 | Water |
| 1,5-Naphthalene Disulfonate (1,5-NDS) | ~290 | ~340 | Water |
| 2,6-Naphthalene Disulfonate (2,6-NDS) | ~285 | ~350 | Water |
| 8-Anilino-1-naphthalenesulfonic acid (8-ANS) | ~350 | ~480 | Methanol |
Note: These values can vary depending on the specific experimental conditions, particularly the solvent.[2][3]
Table 2: Fluorescence Quantum Yields (Φ) of 8-Anilino-1-naphthalenesulfonic acid (8-ANS) in Different Solvents
| Solvent | Quantum Yield (Φ) |
| Water | ~0.004 |
| Methanol | 0.24 |
| Ethanol | 0.37 |
| Dioxane | 0.62 |
Data sourced from various studies and compiled for comparative purposes.[3] The significant increase in quantum yield in less polar solvents highlights the environmental sensitivity of ANS.
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurement of Naphthalenesulfonates
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the light source (e.g., Xenon lamp) to stabilize for at least 30 minutes.
-
Sample Preparation: Prepare a stock solution of the naphthalenesulfonate in a suitable solvent. From the stock, prepare a series of dilutions. For quantitative analysis, ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid the inner filter effect.[6]
-
Blank Measurement: Fill a clean cuvette with the solvent used for your samples and record a blank spectrum. This will help identify any background signals from the solvent, including Raman peaks.[21]
-
Sample Measurement:
-
Rinse the cuvette with your sample solution before filling it.
-
Place the cuvette in the sample holder.
-
Set the excitation and emission wavelengths.
-
Adjust the slit widths to optimize the signal-to-noise ratio without saturating the detector.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis: Subtract the blank spectrum from your sample spectra to correct for background signals.
Protocol 2: HPLC with Fluorescence Detection for Naphthalenesulfonate Analysis
This protocol is adapted for the separation and detection of various naphthalenesulfonates.[2]
-
HPLC System:
-
Column: A reverse-phase C18 column is commonly used.[16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or sulfate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. An ion-pairing agent may be added to the mobile phase to improve the separation of these anionic compounds.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
-
Fluorescence Detector:
-
Set the excitation and emission wavelengths appropriate for the specific naphthalenesulfonates being analyzed. For simultaneous detection of multiple naphthalenesulfonates, a compromise wavelength pair may be used, or the detector can be programmed to switch wavelengths during the run if the instrument allows.[16]
-
-
Sample Injection: Inject a known volume of your sample onto the column.
-
Data Acquisition and Analysis:
-
Record the chromatogram.
-
Identify the peaks corresponding to the different naphthalenesulfonates based on their retention times, which can be determined by running standards.
-
Quantify the analytes by comparing their peak areas or heights to a calibration curve generated from standards of known concentrations.
-
Visualizations
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise ratios.
Factors Affecting Fluorescence Signal
Caption: Factors that can enhance or reduce the fluorescence signal.
General Experimental Workflow for Fluorescence Measurement
Caption: A generalized workflow for acquiring fluorescence spectra.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. edinst.com [edinst.com]
- 7. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 8. static.horiba.com [static.horiba.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 15. jmess.org [jmess.org]
- 16. pangea.stanford.edu [pangea.stanford.edu]
- 17. edinst.com [edinst.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. essay.utwente.nl [essay.utwente.nl]
- 21. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Sodium 4-hydroxynaphthalene-1-sulfonate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of purified Sodium 4-hydroxynaphthalene-1-sulfonate, a key intermediate in the synthesis of various dyes and active pharmaceutical ingredients.[1] We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to aid in the selection of the most suitable method for your needs.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a widely used technique for the analysis of naphthalenesulfonates due to its high resolution and sensitivity.[2][3] A robust HPLC method must be validated to ensure it is suitable for its intended purpose, providing reliable data. The validation process typically involves the evaluation of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Table 1: Summary of HPLC Method Validation Parameters and Typical Performance Data
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | No interference from placebo, impurities, or degradation products at the retention time of the main peak. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9998 over a concentration range of 1-100 µg/mL. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery | Mean recovery of 99.5% (n=3 levels, 3 replicates each). |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Repeatability: RSD = 0.8% Intermediate Precision: RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10 | 0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | Results remained within system suitability criteria when flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1) were varied. |
Experimental Workflow for HPLC Method Validation
Caption: Logical workflow for HPLC method validation.
Detailed Experimental Protocols
HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of purified this compound (obtained through methods like high-speed counter-current chromatography for high purity[6]) is prepared in the mobile phase and serially diluted to create calibration standards.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[7][8][9][10]
-
Acid Hydrolysis: The drug substance is exposed to 0.1 M HCl at 60°C for 24 hours.[11]
-
Base Hydrolysis: The drug substance is treated with 0.1 M NaOH at 60°C for 24 hours.[11]
-
Oxidative Degradation: The drug substance is subjected to 3% hydrogen peroxide at room temperature for 24 hours.[11]
-
Thermal Degradation: The drug substance is exposed to dry heat at 105°C for 48 hours.
-
Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light in a photostability chamber.
After exposure, the stressed samples are diluted appropriately and analyzed by the HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[11]
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the analysis of naphthalenesulfonates.[2][3]
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | High resolution, high sensitivity, well-established and robust, suitable for routine quality control. | Requires solvent consumption, can be time-consuming for complex samples. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, low sample and reagent consumption, rapid analysis times. | Lower sensitivity compared to HPLC-UV for some applications, reproducibility can be a challenge. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High specificity and sensitivity, excellent for impurity identification. | Requires derivatization for non-volatile compounds like sulfonates, high instrument cost. |
| Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Low specificity (interference from other absorbing compounds is common), not suitable for complex mixtures.[12] |
Signaling Pathway for Method Selection
Caption: Decision pathway for selecting an analytical method.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Sodium 4-hydroxynaphthalene-1-sulfonate and Other Leading Fluorescent Dyes
In the dynamic fields of biological imaging and drug development, the selection of an appropriate fluorescent dye is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of Sodium 4-hydroxynaphthalene-1-sulfonate against three widely used fluorescent dyes: Fluorescein, Rhodamine B, and Coumarin 1. The comparison focuses on key performance indicators including spectral properties, quantum yield, and photostability, supported by experimental data and detailed protocols.
Quantitative Comparison of Fluorescent Dye Properties
The following table summarizes the key photophysical properties of the selected fluorescent dyes. These parameters are crucial for determining the suitability of a dye for specific applications, such as fluorescence microscopy and quantitative assays.
| Property | 1-Naphthol-4-sulfonic acid (proxy) | Fluorescein | Rhodamine B | Coumarin 1 |
| Excitation Max (λex) | ~280 nm, ~370 nm[1] | ~494 nm (in 0.1 M NaOH) | ~554 nm (in ethanol) | ~373 nm (in ethanol) |
| Emission Max (λem) | ~434 nm[1] | ~518 nm (in 0.1 M NaOH) | ~580 nm (in ethanol) | ~450 nm (in ethanol)[2] |
| Quantum Yield (Φf) | Data not available | 0.92 - 0.95 (in aq. NaOH)[3][4], 0.79 (in ethanol)[5] | 0.31 (in water)[6], 0.70 (in ethanol)[7] | 0.73 (in ethanol)[2] |
| Photostability | Data not available | Low; prone to photobleaching, especially at high pH and in the presence of oxygen[8][9][10] | Moderate to high; generally more photostable than fluorescein[11] | Good photostability, but can be solvent-dependent[12][13][14] |
| pH Sensitivity | Fluorescence is pH-dependent[1] | Highly pH-dependent; fluorescence decreases significantly in acidic conditions[8][9] | Less pH-sensitive than fluorescein in the physiological range, but fluorescence can be quenched at very low pH[15] | Generally stable, but some derivatives show pH-dependent fluorescence[16][17] |
Experimental Protocols
Accurate comparison of fluorescent dyes requires standardized experimental protocols. Below are detailed methodologies for two key performance experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method compares the fluorescence intensity of a test sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
High-purity solvents
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Test dye solution
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the test sample.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and standard, respectively.[3]
-
Protocol 2: Assessment of Photostability
This protocol measures the rate of photobleaching of a fluorescent dye under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera (e.g., CCD or sCMOS)
-
Image analysis software
-
Fluorescently labeled sample
Procedure:
-
Sample Preparation: Prepare a sample with the fluorescent dye immobilized to prevent diffusion. This can be a thin film or cells labeled with the dye.
-
Microscope Setup:
-
Select the appropriate filter set for the dye.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity when comparing different dyes.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Quantification: The photostability can be quantified by determining the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[18]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of fluorescent dyes.
Caption: Workflow for comparative analysis of fluorescent dyes.
Signaling Pathway and Experimental Logic
The utility of these dyes often lies in their application in tracking biological processes. For instance, fluorescent dyes can be conjugated to antibodies to visualize specific proteins in a cell. The following diagram illustrates this general principle.
Caption: Diagram of immunofluorescence detection.
References
- 1. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]
- 2. omlc.org [omlc.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescein [omlc.org]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. omlc.org [omlc.org]
- 8. benchchem.com [benchchem.com]
- 9. wrc.org.za [wrc.org.za]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. jcleanwas.com [jcleanwas.com]
- 16. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Comparative Guide to Sodium 4-hydroxynaphthalene-1-sulfonate for Researchers and Drug Development Professionals
An objective analysis of Sodium 4-hydroxynaphthalene-1-sulfonate, also known as Neville-Winther acid, in comparison to its alternatives, supported by experimental data for applications in dye synthesis and as a pharmaceutical intermediate.
This compound is a versatile organic compound widely utilized as a crucial intermediate in the synthesis of azo dyes and as a building block for active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring both a hydroxyl and a sulfonic acid group on a naphthalene backbone, imparts desirable properties such as excellent water solubility.[1] This guide provides a comprehensive comparison of its performance against relevant alternatives, details key experimental protocols, and explores its interactions with biological signaling pathways.
Physicochemical Properties and Performance Data
A comparative overview of the physicochemical properties of this compound and its isomer, Sodium 2-naphthol-6-sulfonate (Schaeffer's acid), is presented below. The isomeric position of the sulfonate group significantly influences the compound's stability and reactivity, particularly in polymerization reactions where the β-isomer (Schaeffer's acid) is often preferred for producing more linear and stable polymers.
| Property | This compound (α-isomer) | Sodium 2-naphthol-6-sulfonate (Schaeffer's acid, β-isomer) | Reference |
| Synonyms | Neville-Winther acid, Sodium 1-naphthol-4-sulfonate | Schaeffer's salt | [1][2] |
| CAS Number | 6099-57-6 | 135-76-2 | [1] |
| Molecular Formula | C₁₀H₇NaO₄S | C₁₀H₇NaO₄S | |
| Molecular Weight | 246.21 g/mol | 246.21 g/mol | |
| Formation Condition | Kinetically favored, lower temperatures (<120°C) | Thermodynamically favored, higher temperatures (>160°C) | [2] |
| Relative Stability | Less stable | More stable | [2] |
| Water Solubility | Excellent | Good | [1] |
Application in Azo Dye Synthesis
This compound serves as a key coupling component in the manufacture of a wide array of azo dyes, contributing to vibrant colors and superior lightfastness.[1] The performance of dyes derived from this intermediate can be compared with those from other naphthalenesulfonic acid isomers.
| Performance Metric | Dyes from 1-amino-2-naphthol-4-sulphonic acid (Example Data) | Dyes from this compound (Expected Performance) |
| Percentage Exhaustion (%) | 40.4 - 72% on nylon fabric | High, due to good water solubility and reactivity. |
| Wash Fastness (Grey Scale) | Good to Very Good (4-5) | Expected to be high, contributing to durable coloration. |
| Light Fastness (Blue Scale) | Good to Excellent (3-7) | A key feature, leading to fade-resistant colors.[1] |
Role as a Pharmaceutical Intermediate and Biological Activity
Naphthalenesulfonate derivatives have garnered significant interest in drug development due to their diverse biological activities. While direct experimental data on the biological effects of this compound is limited in the provided search results, studies on related compounds offer valuable insights into its potential applications.
For instance, certain naphthalenesulfonate derivatives have been shown to exhibit antiangiogenic properties by inhibiting the activity of fibroblast growth factor.[3][4] This suggests a potential avenue for the development of novel anticancer agents. The general structure of naphthalenesulfonates has been identified as a promising scaffold for designing inhibitors of key signaling pathways, such as the STAT3 pathway, which is implicated in cancer growth and metastasis.[5]
It is important to note that the biological activity of these derivatives is highly dependent on the specific substitution pattern on the naphthalene ring.
Experimental Protocols
Purification of this compound
A highly effective method for obtaining high-purity this compound (HNSA) from commercial grades (often 70-85% pure) is through High-Speed Counter-Current Chromatography (HSCCC).[6]
Instrumentation:
-
High-Speed Counter-Current Chromatograph
Solvent System:
-
n-butanol/water (1:1, v/v) acidified with 0.2% trifluoroacetic acid.
Procedure:
-
Prepare the two-phase solvent system and equilibrate the HSCCC column by pumping the lower aqueous phase (stationary phase) followed by the upper organic phase (mobile phase).
-
Dissolve the crude HNSA sample in a mixture of the upper and lower phases.
-
Inject the sample into the chromatograph.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the effluent using a UV detector at 240 nm.
-
Analyze the purity of the fractions containing the purified HNSA by High-Performance Liquid Chromatography (HPLC).
-
Combine the pure fractions and recover the HNSA by evaporation of the solvent.
Purity Analysis:
-
HPLC: To confirm the purity of the final product.
-
Elemental Analysis: To determine the elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and formula.
-
UV Spectroscopy: To characterize the absorbance profile.
Synthesis of Azo Dyes (General Protocol)
The synthesis of azo dyes from this compound typically involves a two-step diazotization and coupling reaction.[7][8]
Step 1: Diazotization of an Aromatic Amine
-
Dissolve the primary aromatic amine (e.g., aniline or a substituted derivative) in an acidic solution (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.
Step 2: Coupling Reaction
-
Dissolve this compound (the coupling component) in an alkaline solution (e.g., sodium hydroxide solution).
-
Cool the solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the alkaline pH and low temperature to facilitate the coupling reaction, resulting in the formation of the azo dye.
-
The dye can then be isolated by filtration and purified.
Signaling Pathway Interactions and Experimental Workflows
Potential Inhibition of Fibroblast Growth Factor Signaling
As previously mentioned, naphthalenesulfonate derivatives have been investigated as inhibitors of fibroblast growth factor (FGF) signaling, a pathway crucial for cell growth, proliferation, and angiogenesis. The binding of these compounds can interfere with the interaction of FGF with its receptor, thereby blocking downstream signaling cascades.
Caption: Potential mechanism of FGF signaling inhibition by a naphthalenesulfonate derivative.
Experimental Workflow for Azo Dye Synthesis
The general workflow for the synthesis of an azo dye using this compound involves a systematic progression from starting materials to the final purified product, with in-process controls to ensure reaction completion.
Caption: General experimental workflow for the synthesis of azo dyes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Leads for Development of New Naphthalenesulfonate [research.amanote.com]
- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
Purity Analysis of Sodium 4-hydroxynaphthalene-1-sulfonate: A Comparative Guide to Mass Spectrometry and HPLC-UV Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for the purity analysis and confirmation of Sodium 4-hydroxynaphthalene-1-sulfonate. Commercial grades of this compound are typically available at purities ranging from 70-85%, necessitating robust analytical methods for accurate quantification and impurity profiling, especially when high-purity reference standards are required.[1] This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to Analytical Challenges
This compound is a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The presence of isomers, starting materials, and by-products from its synthesis can significantly impact the quality and safety of the final products. Therefore, accurate and reliable analytical methods are crucial for its quality control. While several techniques can be employed for this purpose, LC-MS and HPLC-UV are the most prevalent.
Mass Spectrometry: A Highly Specific and Sensitive Approach
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source operating in negative ion mode, is a powerful technique for the analysis of sulfonated aromatic compounds like this compound. Its high sensitivity and specificity allow for the confident identification and quantification of the target analyte and its impurities.
Experimental Protocol: LC-MS/MS Method
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water/methanol 50:50 v/v) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Precursor Ion (MS1): The deprotonated molecule [M-H]⁻ of 4-hydroxynaphthalene-1-sulfonic acid has a calculated exact mass of m/z 223.00705.
-
Product Ion Scan (MS2): Collision-induced dissociation (CID) of the precursor ion (m/z 223.0) can be performed to generate characteristic product ions. Based on the general fragmentation of sulfonated aromatics, expected product ions would result from the loss of SO₃ (80 Da) or SO₂ (64 Da).
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be monitored.
Data Presentation: Mass Spectrometry Performance
| Parameter | Expected Performance |
| Precursor Ion (m/z) | 223.0 |
| Major Product Ions (m/z) | To be determined experimentally. Likely fragments include those corresponding to the loss of SO₃ (m/z 143.0) and other characteristic fragments of the naphthalene ring system. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
High-Performance Liquid Chromatography with UV Detection: A Robust and Accessible Alternative
HPLC with UV detection is a widely used and robust technique for the analysis of aromatic compounds. It offers good performance for quantification and is more accessible than mass spectrometry.
Experimental Protocol: HPLC-UV Method
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the LC-MS method.
2. High-Performance Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Based on the UV spectrum of 4-hydroxynaphthalene-1-sulfonate, a wavelength around 230 nm is typically suitable for detection.
Data Presentation: HPLC-UV Performance
| Parameter | Expected Performance |
| Retention Time | Dependent on specific chromatographic conditions |
| Limit of Detection (LOD) | Low µg/mL range |
| Limit of Quantification (LOQ) | Low to mid µg/mL range |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Comparative Analysis: Mass Spectrometry vs. HPLC-UV
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time and UV absorbance) |
| Sensitivity | Very High (pg to low ng levels) | Good (µg levels) |
| Confirmation of Identity | High (molecular weight and structural information from fragmentation) | Moderate (relies on comparison with a reference standard) |
| Impurity Profiling | Excellent (can detect and identify unknown impurities) | Good for known impurities with chromophores |
| Cost & Complexity | High | Moderate |
| Robustness | Moderate (sensitive to matrix effects) | High |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for purity analysis.
Caption: Logical relationship of analytical techniques.
Conclusion
Both mass spectrometry and HPLC-UV are valuable techniques for the purity analysis of this compound.
-
Mass Spectrometry (LC-MS/MS) is the method of choice for applications requiring the highest level of specificity and sensitivity, such as the identification of unknown impurities and the confirmation of structure. Its ability to provide molecular weight and fragmentation information is unparalleled.
-
HPLC-UV offers a robust, reliable, and more accessible alternative for routine quality control and quantification of the main component, especially when reference standards are available.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for structural confirmation, the expected concentration levels of impurities, and the available instrumentation. For comprehensive characterization, a combination of both techniques is often employed.
References
comparing the efficacy of different naphthalenesulfonate isomers in specific applications
An in-depth evaluation of the structural and functional disparities between α- and β-naphthalenesulfonates reveals significant implications for their efficacy in various applications, ranging from construction to the dye industry. The strategic positioning of the sulfonate group on the naphthalene ring dictates the isomer's stability, reactivity, and ultimately, its performance as a dispersant, superplasticizer, or chemical intermediate.
Naphthalenesulfonic acids are pivotal chemical intermediates derived from the sulfonation of naphthalene. This process yields two primary isomers: naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid).[1] The selection between these isomers is not arbitrary; it is a critical decision governed by the desired properties of the final product, as the isomeric form significantly influences the performance of resulting polymers and formulations.[1]
The Decisive Role of Isomerism in Superplasticizer Performance
In the realm of construction, sulfonated naphthalene formaldehyde (SNF) condensates are widely employed as high-range water reducers, or superplasticizers, to enhance the workability and strength of concrete.[1][2] The industry overwhelmingly favors the β-isomer for the synthesis of these superplasticizers.[1] The rationale behind this preference lies in the thermodynamic stability and steric properties of the β-isomer.
The formation of naphthalenesulfonate isomers is a classic example of kinetic versus thermodynamic control. The α-isomer is the kinetically favored product, forming more rapidly at lower temperatures (typically below 120°C).[1][3] However, it is less stable than the β-isomer, which is the thermodynamically favored product formed at higher temperatures (above 150-160°C).[1][3] The greater stability of the β-isomer is attributed to reduced steric hindrance.[1]
This structural stability translates to the formation of a more linear and regular polymer chain during condensation with formaldehyde.[1] This linearity is crucial for the polymer's function as a dispersant. It allows for more effective adsorption onto cement particles, leading to superior electrostatic and steric repulsion, which in turn results in better dispersion and fluidity of the concrete mix.[1]
While direct quantitative comparisons of SNF polymers derived from pure α- and β-isomers are scarce in readily available literature, the pronounced industrial preference for the β-isomer underscores its superior performance in creating effective dispersants.[1] In contrast to naphthalene-based superplasticizers, polycarboxylate-based superplasticizers, a newer generation, generally exhibit higher water reduction rates (20-25% vs. 10-15% for naphthalene-based) and better slump retention.[4]
Comparative Properties of Naphthalenesulfonic Acid Isomers
| Property | Naphthalene-1-sulfonic acid (α-isomer) | Naphthalene-2-sulfonic acid (β-isomer) | Reference(s) |
| Product Type | Kinetic | Thermodynamic | [1][3] |
| Formation Temperature | Lower temperatures (< 120°C) | Higher temperatures (> 160°C) | [1][3] |
| Relative Stability | Less stable | More stable | [1] |
| Primary Use | Intermediate, often converted to the β-isomer or used in specific dye synthesis. | Primary monomer for SNF condensates. | [1] |
| Polymer Structure | Leads to a less regular polymer chain. | Forms a more linear and regular polymer chain, enhancing dispersion. | [1] |
Naphthalenesulfonate Isomers in the Dye and Dispersant Industries
Beyond their use in concrete, naphthalenesulfonate derivatives are integral to the dye industry, where they serve as intermediates and dispersing agents.[1][5] Alkyl naphthalene sulfonates are utilized as wetting agents, dispersants, and emulsifiers in the formulation of dyes and pesticides.[5] The isomeric form of the naphthalene sulfonate core can influence the solubility, dispersibility, and color fastness of dyes. While specific comparative studies on the performance of α- vs. β-isomers in dye applications are not extensively detailed in the provided search results, the underlying principles of stability and polymer structure suggest that the β-isomer would likely offer advantages in applications requiring stable and effective dispersion of dye particles.
Experimental Protocols
Synthesis of β-Naphthalene Sulfonic Acid Formaldehyde Condensate
A typical laboratory-scale synthesis protocol for sodium naphthalene sulfonate formaldehyde condensate using the preferred β-isomer is as follows:
-
Sulfonation: 128 g (1.0 mol) of naphthalene is melted in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.[1] 130 g (1.3 mol) of 98% sulfuric acid is slowly added.[1] The temperature is then raised to 160-165°C and maintained for 2.5-3 hours to ensure the formation of β-naphthalene sulfonic acid.[1]
-
Condensation: The reaction mixture is cooled, and a specific amount of water and 37% formaldehyde solution is added. The mixture is then heated and stirred to initiate the condensation reaction.
-
Neutralization: After condensation, the mixture is cooled and neutralized with a 40-50% sodium hydroxide solution to a pH of 7-8.[1] This step converts the sulfonic acid groups to their sodium salt form, yielding the final product.[1]
Visualizing Synthesis and Workflow
The synthesis of naphthalenesulfonate isomers is a temperature-dependent process, a relationship that can be visualized to illustrate the principles of kinetic versus thermodynamic control.
Caption: Isomer formation based on reaction temperature.
The general experimental workflow for synthesizing sulfonated naphthalene formaldehyde (SNF) condensate, a common application for the β-isomer, can also be depicted.
Caption: General experimental workflow for SNF condensate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. The Differences Between Polycarboxylate Superplasticizer And Sodium Naphthalene Sulfonate Superplasticizer - Shandong Jufu Chemical Technology Co., Ltd. [jfchemtech.com]
- 5. simo-chem.com [simo-chem.com]
inter-laboratory comparison of measurement techniques for Sodium 4-hydroxynaphthalene-1-sulfonate
An Inter-Laboratory Guide to Measurement Techniques for Sodium 4-hydroxynaphthalene-1-sulfonate
This guide provides a comparative overview of common analytical techniques for the quantitative analysis of this compound. The information is intended for researchers, scientists, and professionals in drug development to assist in selecting the appropriate methodology for their specific analytical needs. The data presented is based on published experimental findings for the target analyte and structurally related naphthalene sulfonates.
Comparison of Analytical Techniques
The selection of an analytical method for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The three primary techniques discussed are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE).
Data Presentation
The following table summarizes the performance characteristics of HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis for the analysis of this compound and related compounds. It is important to note that direct inter-laboratory comparison data for this compound was not available; therefore, the presented data is a composite from studies on the target analyte and similar naphthalene sulfonate compounds to provide a representative comparison.
Table 1: Comparison of Quantitative Performance Data for Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Linearity Range | 1.3 - 152.5 µg/mL (for related compounds)[1] | 5 - 250 µg/L (for other naphthalene sulfonates)[2] | Not explicitly found for this analyte |
| Correlation Coefficient (r) | > 0.995[1] | Not explicitly found for this analyte | Not explicitly found for this analyte |
| Limit of Detection (LOD) | Not explicitly found for this analyte | 1.20 - 2.97 µg/L (for other naphthalene sulfonates)[2] | 20 µg/L (for other naphthalene sulfonates)[3] |
| Limit of Quantification (LOQ) | 0.05 - 0.4 µg/L (for other naphthalene sulfonates)[3] | Not explicitly found for this analyte | Not explicitly found for this analyte |
| Precision (RSD%) | < 15% (Intra- and Inter-day for similar methods)[4] | 1 - 9.4%[2] | Not explicitly found for this analyte |
| Accuracy/Recovery | Within ±10% (for similar methods)[4] | 100 ± 10% (for other naphthalene sulfonates)[3] | Not explicitly found for this analyte |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally unstable compounds. For this compound, a reversed-phase HPLC method with UV detection is a common approach.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A Kromasil 100-5C8 (250x4.6mm) column is a suitable choice.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous phase (e.g., 5mM sodium 1-heptanesulfonate monohydrate, with the pH adjusted to 3.5) is often employed.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at 25°C.[1]
-
Detection: UV detection is commonly performed at a wavelength of approximately 230-240 nm.[1][5]
-
Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, often used for the quantification of known compounds in solution. This method is particularly useful for purified samples where interfering substances are minimal.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that does not absorb in the analytical wavelength range, such as deionized water or a buffer solution.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution across the UV-Vis spectrum.
-
Sample Preparation: Samples are dissolved in the chosen solvent to a concentration that falls within the linear range of the instrument.
-
Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires very small sample volumes. It is particularly well-suited for the analysis of charged species like sulfonates.
Methodology:
-
Instrumentation: A capillary electrophoresis system with a high-voltage power supply, a capillary, a detector (typically UV), and an autosampler.[6][7]
-
Capillary: A fused-silica capillary is commonly used.[6]
-
Background Electrolyte (BGE): The choice of BGE is crucial for separation. A buffer such as sodium tetraborate at a specific pH (e.g., 9.5) can be effective.[8] For separating naphthalene sulfonates, a boric acid/borate buffer has been used.[3]
-
Voltage: A high voltage (e.g., 22 kV) is applied across the capillary to drive the separation.[8]
-
Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.[8]
-
Detection: On-column UV detection at a low wavelength (e.g., <200 nm) can be used to detect a wide range of analytes.[8]
-
Quantification: Similar to HPLC, a calibration curve is constructed by analyzing a series of standard solutions and plotting peak area or height against concentration.
Mandatory Visualization
The following diagrams illustrate the logical workflow for an inter-laboratory comparison of the described measurement techniques.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Decision logic for selecting an analytical technique.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
A Comparative Guide to Coupling Agents in Azo Dye Synthesis: Evaluating Sodium 4-hydroxynaphthalene-1-sulfonate (Schaeffer's Salt)
In the synthesis of azo dyes, the selection of the coupling agent is a critical determinant of the final product's color, fastness, and overall performance. Among the myriad of available options, Sodium 4-hydroxynaphthalene-1-sulfonate, commonly known as Schaeffer's salt, is a widely utilized intermediate. This guide provides a comparative assessment of Schaeffer's salt against other prominent coupling agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Coupling Agents
The efficacy of a coupling agent in azo dye synthesis is evaluated based on several key performance indicators, including the yield of the resulting dye, its absorption maximum (λmax) which dictates the color, and the fastness properties of the dyed substrate. The following tables summarize quantitative data for Schaeffer's salt and other commonly used naphthol-based coupling agents. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of the differing experimental conditions.
Table 1: Performance Data for Azo Dyes Synthesized from Various Coupling Agents
| Coupling Agent | Diazo Component | Solvent | Yield (%) | λmax (nm) | Color of Dye | Reference |
| This compound (Schaeffer's Salt) | 4-Amino-N-methyl-naphthalimide | Alkaline media (pH ~9) | - | - | - | [1] |
| H-Acid | 4-Amino-N-methyl-naphthalimide | Alkaline media (pH ~9) | - | - | - | [1] |
| Gamma Acid | 2-Amino-4,5-dimethoxybenzoic acid | Water | - | 554 | Purple | [2] |
| J-Acid | 2-Amino-4,5-dimethoxybenzoic acid | Water | - | 460 | Orange | [2] |
| Tobias Acid | 2-Amino-4,5-dimethoxybenzoic acid | Water | - | 490 | Orange | [2] |
| 1-Naphthol | 2-Amino-4,5-dimethoxybenzoic acid | Water | - | 480 | Orange | [2] |
| 2-Naphthol | 2-Nitroaniline | Ice cold condition | - | - | Red | [3] |
| 2-Naphthol | p-Anisidine | Ice cold condition | - | - | - | [3] |
Note: Specific yield percentages were not consistently reported across all studies.
Table 2: Fastness Properties of Dyes Synthesized from Various Coupling Agents on Nylon Fabric
| Coupling Agent | Light Fastness | Wash Fastness | Perspiration Fastness | Reference |
| Gamma Acid | 4-7 (Very Good to Excellent) | 3-5 (Good to Excellent) | 3-5 (Good to Excellent) | [2] |
| J-Acid | 4-7 (Very Good to Excellent) | 3-5 (Good to Excellent) | 3-5 (Good to Excellent) | [2] |
| Tobias Acid | 4-7 (Very Good to Excellent) | 3-5 (Good to Excellent) | 3-5 (Good to Excellent) | [2] |
| 1-Naphthol | 4-7 (Very Good to Excellent) | 3-5 (Good to Excellent) | 3-5 (Good to Excellent) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the synthesis of azo dyes using Schaeffer's salt and 2-Naphthol.
Synthesis of an Azo Dye using Schaeffer's Salt
This protocol is based on the general procedure for coupling reactions with naphthol sulfonic acids.[1]
1. Diazotization of the Aromatic Amine:
-
Dissolve the primary aromatic amine (e.g., 4-Amino-N-methyl-naphthalimide, 2 mmol) in a suitable solvent. For amines that are not readily soluble in acidic solutions, a suspension is used.
-
Cool the solution or suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (2 mmol) in water dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1 hour at a temperature below 10 °C to ensure complete formation of the diazonium salt.
2. Coupling Reaction:
-
Dissolve Schaeffer's salt (2 mmol) in a 30% sodium hydroxide solution (5 mL).
-
Slowly add the freshly prepared diazonium salt solution to the alkaline solution of Schaeffer's salt over a period of 30 minutes, while maintaining the temperature below 10 °C.
-
Adjust and maintain the pH of the reaction mixture at approximately 9 by adding a 30% sodium hydroxide solution as needed.
-
Continue stirring the mixture for 3 hours at a temperature below 10 °C.
3. Isolation and Purification:
-
Filter the precipitated dye.
-
Wash the filtered dye with a sodium chloride solution to remove impurities.
-
Dry the purified dye.
Synthesis of an Azo Dye using 2-Naphthol
This protocol describes a typical synthesis of an azo dye using 2-Naphthol as the coupling agent.[4][5]
1. Diazotization of the Aromatic Amine:
-
Dissolve or suspend the substituted aniline derivative (0.01 mol) in 2.5 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (0.01 mol) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.
2. Coupling Reaction:
-
Dissolve 2-naphthol (0.01 mol) in a 10% sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 30 minutes.
3. Isolation and Purification:
-
The azo dye will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.
Visualizing the Synthesis and Selection Process
To better understand the workflow of azo dye synthesis and the logic behind selecting a coupling agent, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of azo dyes.
Caption: Logical relationship for coupling agent selection.
References
comparative study of sulfonation methods for naphthalene and their resulting isomer distributions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing Naphthalenesulfonic Acids
The sulfonation of naphthalene is a cornerstone of electrophilic aromatic substitution, yielding naphthalenesulfonic acids that are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The regioselectivity of this reaction—the specific placement of the sulfonic acid group on the naphthalene ring—is highly dependent on the chosen sulfonation method and reaction conditions. This guide provides a comparative study of common sulfonation methods, focusing on the resulting isomer distributions of naphthalene-1-sulfonic acid (the α-isomer) and naphthalene-2-sulfonic acid (the β-isomer), supported by experimental data and detailed protocols.
Isomer Distribution: A Tale of Two Controls
The sulfonation of naphthalene is a classic example of a reaction governed by kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the more rapidly formed α-isomer. Conversely, at higher temperatures, the reaction becomes reversible, allowing for equilibration and the predominance of the more stable β-isomer.
Table 1: Isomer Distribution of Naphthalenesulfonic Acids under Various Sulfonation Conditions
| Sulfonating Agent | Temperature (°C) | Reaction Time | Naphthalene-1-sulfonic acid (%) | Naphthalene-2-sulfonic acid (%) | Reference |
| Conc. H₂SO₄ (96%) | 20, then ramped to 70-75 | 3 hours | Predominantly α-isomer | Minor | [1] |
| Conc. H₂SO₄ | 80 | Not Specified | Major Product | Minor Product | [2] |
| Conc. H₂SO₄ | 160 | Not Specified | Minor Product | Major Product | [2] |
| H₂SO₄ (75.5 wt%) | 25 | Not Specified | ~85.5 | ~14.5 | [1] |
| H₂SO₄ (95.2 wt%) | 25 | Not Specified | ~80.4 | ~19.6 | [1] |
| Gaseous SO₃ in inert gas | 85-100 | Not Specified | Initial α-isomer formation | Isomerized to β-isomer | [3] |
| SO₃ in CH₂Cl₂ with HCl | -20 | Not Specified | 89.9 | 9.8 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the selective synthesis of naphthalenesulfonic acid isomers.
Protocol 1: Kinetically Controlled Sulfonation to Yield Naphthalene-1-sulfonic Acid
This procedure prioritizes the formation of the α-isomer by employing a lower reaction temperature.
Materials:
-
Naphthalene
-
Concentrated sulfuric acid (96-98%)
-
Ice
-
Water
-
Sodium chloride
Procedure:
-
In a flask equipped with a stirrer, add 128 g (1.0 mol) of naphthalene.
-
Slowly add 100 g (1.0 mol) of concentrated sulfuric acid, keeping the temperature below 40°C by using an ice bath.
-
Once the addition is complete, stir the mixture at 40°C for 2 hours.
-
Pour the reaction mixture into 1 L of cold water.
-
If unreacted naphthalene is present, remove it by filtration or steam distillation.
-
To the aqueous solution, add 150 g of sodium chloride and heat until it dissolves.
-
Allow the solution to cool, which will cause the sodium salt of naphthalene-1-sulfonic acid to crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold saltwater.
Protocol 2: Thermodynamically Controlled Sulfonation to Yield Naphthalene-2-sulfonic Acid
This method utilizes a higher temperature to favor the formation of the more stable β-isomer.
Materials:
-
Naphthalene
-
Concentrated sulfuric acid (96-98%)
-
Water
-
Sodium chloride
Procedure:
-
In a flask fitted with a stirrer and a reflux condenser, melt 128 g (1.0 mol) of naphthalene.
-
Carefully and slowly add 130 g of concentrated sulfuric acid to the molten naphthalene.
-
Heat the mixture to 160-165°C and maintain this temperature for 2.5 to 3 hours with continuous stirring.[4]
-
Allow the reaction mixture to cool to approximately 100°C.
-
Carefully pour the warm mixture into 1 L of water.
-
Heat the solution to boiling and, if necessary, filter to remove any insoluble impurities.
-
Add 100 g of sodium chloride to the hot filtrate and stir until dissolved.
-
Allow the solution to cool, which will induce the crystallization of the sodium salt of naphthalene-2-sulfonic acid.
-
Collect the crystals by filtration and wash with a cold, saturated sodium chloride solution.
Protocol 3: Sulfonation with Gaseous Sulfur Trioxide (General Procedure)
Sulfur trioxide is a more reactive sulfonating agent and can be used in an inert solvent to control the reaction.
Materials:
-
Naphthalene
-
Gaseous sulfur trioxide
-
Inert gas (e.g., nitrogen or air)
-
Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)
General Procedure:
-
Dissolve naphthalene in an appropriate inert solvent in a reaction vessel.
-
Dilute gaseous sulfur trioxide with an inert gas.[3]
-
Bubble the diluted sulfur trioxide gas through the naphthalene solution while maintaining the desired reaction temperature (e.g., -17 to 90°C).[5]
-
The molar ratio of naphthalene to sulfur trioxide is typically controlled between 1:0.7 to 1:1.5.[3]
-
Upon completion, the reaction is quenched, often by the addition of water or an aqueous base.
-
The product is then isolated, which may involve separation of the aqueous and organic layers and subsequent crystallization.
Reaction Pathways and Experimental Workflow
Visualizing the complex relationships in chemical reactions and experimental procedures can significantly aid in comprehension and execution.
Caption: Reaction pathways for naphthalene sulfonation.
Caption: General experimental workflow for naphthalene sulfonation.
Conclusion
The choice of sulfonation method for naphthalene has a profound impact on the resulting isomer distribution. For applications requiring the α-isomer, kinetically controlled conditions at lower temperatures are optimal. Conversely, to obtain the thermodynamically more stable β-isomer, higher reaction temperatures are necessary to allow for equilibration. The use of more potent sulfonating agents like sulfur trioxide can offer alternative reaction pathways and conditions. A thorough understanding of these principles, coupled with precise execution of experimental protocols and robust analytical techniques such as HPLC, is essential for researchers and professionals in the chemical and pharmaceutical industries to achieve the desired naphthalenesulfonic acid isomer for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. WO1991013864A1 - Method for preparing naphthalene sulphonic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101607925A - Method for preparing naphthalene sulfonic acid by sulfonating sulfur trioxide in microreactor - Google Patents [patents.google.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Sodium 4-hydroxynaphthalene-1-sulfonate
This document provides essential safety and logistical information for the proper disposal of Sodium 4-hydroxynaphthalene-1-sulfonate (CAS No. 6099-57-6), also known as Neville-Winther Acid sodium salt. The following procedures are based on established best practices for related chemical compounds and are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Key Hazard and Disposal Information
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes typical hazards and disposal recommendations for closely related naphthalenesulfonic acid derivatives. Users must always refer to the specific Safety Data Sheet (SDS) for the product in their possession and consult with their institution's Environmental Health and Safety (EHS) department.
| Parameter | Information | Source Citation(s) |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] | [1][2][3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical splash goggles or face protection, and a chemical-resistant apron. Use in a well-ventilated area or with respiratory protection.[1][2][3] | [1][2][3] |
| Spill Containment | For dry spills, sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust. Do not let the product enter drains.[1][5][6] | [1][5][6] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. Waste must be disposed of in accordance with federal, state, and local regulations.[2][6] | [2][6] |
| Container Management | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[6] | [6] |
Protocol for Disposal of this compound
This protocol outlines the step-by-step procedure for the safe handling and disposal of waste this compound and its containers.
1.0 Personal Protective Equipment (PPE) and Safety Precautions 1.1. Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles and a face shield.
- A lab coat or chemical-resistant apron. 1.2. Conduct all waste handling procedures within a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust.[2][3] 1.3. Ensure an eyewash station and safety shower are readily accessible.[5]
2.0 Waste Collection and Segregation 2.1. Solid Waste:
- Collect waste this compound powder in its original container or a designated, compatible, and clearly labeled hazardous waste container.
- The label must include the full chemical name ("this compound"), CAS number, and the words "Hazardous Waste." 2.2. Contaminated Materials:
- Dispose of any items grossly contaminated with the chemical (e.g., weigh boats, gloves, paper towels) as hazardous waste. Place these items in a sealed and labeled waste bag or container. 2.3. Prohibited Actions:
- DO NOT mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[6]
- DO NOT attempt to neutralize the chemical.
- DO NOT dispose of the chemical down the drain or in regular trash.[1][3][5]
3.0 Spill Management 3.1. In the event of a minor spill, remove all sources of ignition.[1][2] 3.2. Carefully sweep or vacuum the dry powder. Use cleanup procedures that avoid generating dust. 3.3. Place the collected material into a labeled hazardous waste container. 3.4. Clean the affected area thoroughly. Decontaminate and launder all protective clothing before reuse.
4.0 Storage of Waste 4.1. Keep the hazardous waste container tightly closed and store it in a designated, secure satellite accumulation area.[2] 4.2. The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents.[5][7]
5.0 Final Disposal 5.1. Arrange for the pickup and disposal of the hazardous waste through your institution's certified waste management provider. 5.2. Consult your local, state, or national waste management authority for any additional disposal requirements. Waste material must be disposed of in accordance with all applicable regulations.[6]
Waste Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the safe disposal of chemical waste.
References
Essential Safety and Logistical Information for Handling Sodium 4-hydroxynaphthalene-1-sulfonate
Disclaimer: No specific Safety Data Sheet (SDS) for Sodium 4-hydroxynaphthalene-1-sulfonate was located. The following guidance is synthesized from the SDS of structurally similar compounds, including Sodium 4-aminonaphthalene-1-sulphonate hydrate, 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, and Sodium 4-Hydroxybenzenesulfonate. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls to minimize exposure.[1][2]
| Protection Type | Equipment/Control | Purpose | Quantitative Data/Specific Recommendations |
| Eye/Face Protection | Safety glasses with side-shields or Goggles | To prevent eye contact with dust particles.[1] | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Skin Protection | Protective gloves (e.g., nitrile, neoprene) | To prevent skin irritation and absorption.[1][2][3] | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] No specific breakthrough time data is available; change gloves frequently and if contaminated. |
| Lab coat or protective suit | To protect personal clothing and skin from contamination.[3] | ||
| Respiratory Protection | Dust mask or respirator | To prevent inhalation of dust particles, which may cause respiratory irritation.[1][2] | Use in a well-ventilated area.[1] If dust is generated, a NIOSH-approved respirator is recommended.[2] |
| Engineering Controls | Local exhaust ventilation or fume hood | To minimize the concentration of airborne dust in the work area.[2][4] |
Procedural Guidance for Safe Handling
Adherence to standard laboratory safety protocols is crucial for minimizing risks associated with handling this compound.
Operational Plan:
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan:
-
Dispose of contaminated waste, including gloves and weighing papers, in a designated hazardous waste container.[1]
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
